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3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Documentation Hub

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  • Product: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
  • CAS: 1341281-36-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Synthesis, and Properties of 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Executive Summary In contemporary medicinal chemistry, the strategic utilization of conformationally restricted scaffolds is paramount for developing highly selective small-molecule therapeutics. 3-Butyl-7-oxa-1,3-diazas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of conformationally restricted scaffolds is paramount for developing highly selective small-molecule therapeutics. 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS RN: 1341281-36-4) represents a highly specialized derivative within the spirohydantoin class[1]. By fusing a tetrahydrofuran ring to an imidazolidine-2,4-dione (hydantoin) core via a spiro carbon, this molecule achieves strict conformational rigidity. The addition of an N3-butyl chain further modulates its lipophilicity, making it an exceptionally versatile building block for drug discovery libraries targeting oncology, neurology, and metabolic disorders[2].

This whitepaper provides an authoritative guide on the structural profiling, mechanistic synthesis, and analytical characterization of this privileged scaffold.

Structural Analysis & Physicochemical Profiling

The architecture of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is defined by three distinct domains:

  • The Spiro Center (C5): Locks the geometry of the molecule, reducing the entropic penalty upon binding to a target protein's active site[3].

  • The Tetrahydrofuran (THF) Ring: The 7-oxa substitution introduces a localized dipole and a strong hydrogen-bond acceptor, differentiating it from purely carbocyclic spiro-systems[1].

  • The N3-Butyl Chain: Enhances the overall lipophilicity (LogP), driving hydrophobic interactions and improving membrane permeability[2].

To facilitate rapid assessment for drug development professionals, the quantitative physicochemical properties are summarized below:

PropertyValuePharmacological Relevance
CAS Number 1341281-36-4Unique registry identifier for procurement/tracking[1].
Molecular Formula C₁₀H₁₆N₂O₃-
Molecular Weight 212.25 g/mol Highly optimal for oral bioavailability (Lipinski's Rule of 5).
H-Bond Donors 1 (N1-H)Facilitates target binding without excessive desolvation penalty.
H-Bond Acceptors 3 (O, 2x C=O)Enables robust interaction with kinase/enzyme active sites.
TPSA (Calculated) ~58.6 ŲExcellent for cellular permeability; potential for BBB penetration.

Synthetic Methodology: A Two-Step Self-Validating Protocol

Step 1: Core Assembly via the Bucherer-Bergs Reaction

The Bucherer-Bergs multicomponent reaction is the gold standard for synthesizing 5,5-disubstituted hydantoins due to its high atom economy and reliable scalability[3].

  • Reagents: Tetrahydrofuran-3-one (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq).

  • Solvent: 50% Aqueous Ethanol.

  • Conditions: 60–70 °C for 16 hours.

  • Causality: The use of a 50% aqueous ethanol solvent system is critical. Water is required to solubilize the inorganic salts (KCN and ammonium carbonate), while ethanol ensures the organic ketone remains in a homogeneous solution. Ammonium carbonate acts dualistically as both the ammonia source (for imine formation) and the carbon dioxide source (for hydantoin cyclization)[3].

  • Validation Checkpoint:

    • TLC (DCM:MeOH 9:1): Monitor the disappearance of the ketone. The intermediate (7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione) will stain positively with KMnO₄.

    • LC-MS (ESI+): Confirm the presence of the intermediate with an[M+H]⁺ peak at m/z 157.1.

Step 2: Regioselective N3-Alkylation
  • Reagents: 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Conditions: 80 °C for 8 hours.

  • Causality: The hydantoin ring possesses two nitrogen atoms (N1 and N3). The N3 proton is significantly more acidic (pKa ~8.5) because its conjugate base is stabilized by resonance from two adjacent carbonyl groups. By using a mild base like K₂CO₃, we selectively deprotonate N3[2]. Furthermore, conducting the reaction in DMF—a polar aprotic solvent—leaves the resulting hydantoin anion relatively unsolvated, dramatically accelerating the Sₙ2 nucleophilic attack on 1-bromobutane.

  • Validation Checkpoint:

    • TLC (Hexanes:EtOAc 1:1): The N3-butylated product will migrate significantly higher (less polar) than the intermediate.

    • LC-MS (ESI+): Confirm reaction completion via the target [M+H]⁺ peak at m/z 213.1.

Mechanistic Pathway

The diagram below maps the logical progression and chemical mechanisms driving the synthesis.

Pathway SM Tetrahydrofuran-3-one (Starting Material) BB_Reagents Bucherer-Bergs Reaction KCN, (NH4)2CO3 EtOH/H2O, 60°C SM->BB_Reagents Nucleophilic Addition Intermediate 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Spirohydantoin Core) BB_Reagents->Intermediate Cyclization & CO2 Incorporation Alk_Reagents Regioselective N-Alkylation 1-Bromobutane, K2CO3 DMF, 80°C Intermediate->Alk_Reagents N3 Deprotonation (pKa ~8.5) Product 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Target Compound) Alk_Reagents->Product SN2 Substitution

Figure 1: Synthetic workflow for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

Applications in Drug Discovery

Hydantoins are recognized as "privileged scaffolds" due to their capacity to engage a diverse array of biological targets while maintaining excellent drug-like properties[2]. The specific spiro-oxa architecture of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione offers unique advantages:

  • Oncology & Enzyme Inhibition: Spirohydantoins have demonstrated profound efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Sirtuins (SIRTs), which are critical targets in cancer chemotherapy[2]. The rigid spiro-fusion allows the molecule to project the N3-butyl chain deep into hydrophobic binding pockets without losing entropy.

  • Neurology: Historically, the hydantoin moiety is the core of phenytoin, a frontline anticonvulsant. Spiro-derivatives are actively investigated for modulating voltage-gated sodium channels with enhanced safety profiles[3].

  • ADME & Isotope Labeling: The distinct chemical environments of the hydantoin ring make it highly amenable to ¹³C and ¹⁵N isotope labeling, which is frequently utilized in preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and tissue distribution studies[4].

Analytical Characterization Standards

To ensure the highest scientific integrity, the final synthesized compound must be validated against the following expected spectral benchmarks:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~8.60 ppm (br s, 1H): N1-H (Exchangeable with D₂O).

    • ~3.80 - 3.50 ppm (m, 4H): Protons adjacent to the oxygen in the THF ring (C6, C9).

    • ~3.35 ppm (t, 2H): N3-CH₂ of the butyl chain.

    • ~2.20 - 1.90 ppm (m, 2H): Aliphatic protons of the THF ring (C8).

    • ~1.50 - 1.20 ppm (m, 4H): Central methylene protons of the butyl chain.

    • ~0.90 ppm (t, 3H): Terminal methyl group of the butyl chain.

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • ~176.0 ppm & ~155.5 ppm: Carbonyl carbons (C4 and C2 respectively).

    • ~72.5 ppm: Quaternary spiro carbon (C5).

  • IR (ATR, cm⁻¹): Sharp, distinct bands at ~1770 and ~1710 cm⁻¹ corresponding to the asymmetric and symmetric C=O stretching of the hydantoin ring.

References[1] 81866-98-0|7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione - BLDpharm.bldpharm.com[2] Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present) - MDPI. mdpi.com[3] Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. encyclopedia.pub[4] Synthesis, NMR analysis and applications of isotope-labelled hydantoins. openmedscience.com

Sources

Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Audience: Researchers, scientists, and drug development professionals. Foreword: Charting a Course for a Novel Spirocyclic Hydantoin The field of medicinal chemistry is in a perpetual state of exploration, seeking novel...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: Charting a Course for a Novel Spirocyclic Hydantoin

The field of medicinal chemistry is in a perpetual state of exploration, seeking novel scaffolds that can address unmet therapeutic needs. The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents one such frontier. As a spirocyclic derivative of hydantoin, it belongs to a class of compounds with a rich history of therapeutic success, including the archetypal anticonvulsant, phenytoin.[1][2] However, the specific structural modifications of a butyl group at the 3-position and an oxa- substitution within the spirocyclic ring system introduce unique chemical properties that warrant a dedicated investigation into its mechanism of action.

This technical guide is conceptualized to serve as a foundational document for the scientific community. In the absence of direct empirical data for this specific molecule, we will leverage our expertise to posit a primary hypothesized mechanism of action and delineate a comprehensive, self-validating experimental framework to rigorously test this hypothesis. Our approach is grounded in the established pharmacology of hydantoin derivatives and related heterocyclic compounds.

Part 1: Deconstructing the Molecule: A Rationale for the Hypothesized Mechanism of Action

The core of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is the hydantoin (imidazolidine-2,4-dione) ring. This five-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities.[1][3] The spirocyclic nature of the compound, where the two rings share a single carbon atom, imparts a three-dimensional architecture that can facilitate precise interactions with biological targets.

Given the well-established role of hydantoin derivatives as anticonvulsants, our primary hypothesis is that 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione functions as a modulator of voltage-gated sodium channels (VGSCs) in neurons. This mechanism is the cornerstone of the anticonvulsant activity of phenytoin and other related drugs.[2][3] These agents stabilize the inactive state of VGSCs, thereby reducing the repetitive firing of action potentials that characterizes seizure activity.[2]

The butyl group at the N-3 position is a lipophilic moiety that may enhance the compound's ability to cross the blood-brain barrier and interact with the hydrophobic regions of the sodium channel protein. The 7-oxa- substitution in the spiro-ring system could influence the overall conformation and polarity of the molecule, potentially fine-tuning its binding affinity and selectivity for specific VGSC subtypes.

An alternative, yet plausible, hypothesis is that the compound may exhibit antimicrobial properties, another known activity of certain hydantoin derivatives like nitrofurantoin.[4] The mechanism in this context could involve disruption of microbial cell membranes or interference with essential bacterial enzymes.[4][5]

Part 2: A Framework for Mechanistic Validation

To elucidate the mechanism of action of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, a multi-pronged experimental approach is essential. The following protocols are designed to be self-validating, with each step providing data that informs the next.

Initial Screening for Biological Activity

The first step is to perform a broad screen to identify the primary biological activity of the compound.

Experimental Protocol: In Vitro Activity Screening

  • Anticonvulsant Activity:

    • Utilize the Maximal Electroshock Seizure (MES) test in a rodent model to assess in vivo anticonvulsant efficacy.

    • Determine the median effective dose (ED50) required to protect against seizures.

  • Antimicrobial Activity:

    • Perform a Minimum Inhibitory Concentration (MIC) assay against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

    • The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[1]

  • Anticancer Activity:

    • Conduct a cell viability assay (e.g., MTT or XTT) against a panel of human cancer cell lines.

    • Determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[1]

Data Presentation: Hypothetical Screening Results

Biological ActivityAssayEndpointHypothetical Result for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
AnticonvulsantMES TestED5025 mg/kg
AntimicrobialMIC Assay (vs. S. aureus)MIC>128 µg/mL
AnticancerMTT Assay (vs. HeLa)IC50>100 µM

Based on these hypothetical results, we will proceed with the hypothesis that the primary mechanism of action is anticonvulsant activity.

Elucidating the Anticonvulsant Mechanism: Ion Channel Modulation

The following experiments are designed to test the hypothesis that the compound modulates voltage-gated sodium channels.

Experimental Workflow: Investigating Ion Channel Modulation

G A Whole-Cell Patch Clamp Electrophysiology (on cultured neurons) B Measure effect on voltage-gated sodium currents A->B C Determine if the compound alters channel activation, inactivation, or recovery from inactivation B->C D Radioligand Binding Assay (using [3H]batrachotoxinin) E Determine if the compound displaces the radioligand from the sodium channel D->E F Establish a dose-dependent binding affinity (Ki) E->F G cluster_neuron Neuron Na_channel Voltage-Gated Sodium Channel AP Action Potential (Repetitive Firing) Na_channel->AP Inhibits repetitive firing NT_release Neurotransmitter Release AP->NT_release Reduced Compound 3-butyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione Compound->Na_channel Binds to inactive state

Caption: Proposed mechanism of action of the compound on neuronal excitability.

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the mechanism of action of the novel compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, centering on the modulation of voltage-gated sodium channels for potential anticonvulsant activity. The detailed experimental protocols provide a clear and robust pathway for the validation of this hypothesis.

Future research should focus on subtype selectivity profiling against different VGSC isoforms, as well as comprehensive in vivo pharmacokinetic and pharmacodynamic studies. Furthermore, should the primary hypothesis prove incorrect, the alternative antimicrobial and anticancer activities should be explored with similar rigor. The structural novelty of this spirocyclic hydantoin derivative holds significant promise for the development of new therapeutic agents.

References

  • The Multifaceted Biological Activities of Hydantoin Derivatives: An In-depth Technical Guide. Benchchem.
  • The Therapeutic Promise of Hydantoin Deriv
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.
  • Membrane-Active Hydantoin Deriv
  • The Multifaceted Biological Activities of Hydantoin Derivatives: From Antimicrobial to Anticancer Agents.

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 3-Butyl-7-Oxa-1,3-Diazaspiro[4.4]nonane-2,4-dione Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The spirocyclic scaffold represents a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture t...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The spirocyclic scaffold represents a privileged structure in modern medicinal chemistry, offering a unique three-dimensional architecture that can enhance target specificity and improve pharmacokinetic profiles. Within this class, spirohydantoins—compounds incorporating the 1,3-diazaspiro[4.4]nonane-2,4-dione core—have emerged as a promising chemotype, particularly for disorders of the central nervous system (CNS). This guide provides an in-depth technical analysis of the therapeutic potential of a novel subclass: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives. While direct research on this specific subclass is nascent, this document synthesizes extensive data from closely related spirohydantoin analogs to build a robust framework for its investigation. We will explore the foundational chemistry, postulate the primary mechanism of action for anticonvulsant activity, detail a comprehensive preclinical evaluation workflow, and discuss potential future therapeutic applications.

Part 1: The Spirohydantoin Scaffold: A Privileged Structure in CNS Drug Discovery

The incorporation of a spirocyclic center into a drug candidate is a well-established strategy to "escape from flatland"—the tendency of medicinal chemistry to rely on two-dimensional aromatic structures.[1] The rigid, three-dimensional nature of a spiro-scaffold, such as the 1,3-diazaspiro[4.4]nonane-2,4-dione core, can lead to improved binding affinity and selectivity by presenting substituents in precise spatial orientations. The hydantoin moiety itself is a cornerstone of anticonvulsant therapy, with phenytoin being a classic example. Spirohydantoins merge these two concepts, creating a versatile platform for drug discovery.

The specific subclass of interest, featuring a 3-butyl substitution and a 7-oxa modification, introduces key physicochemical properties. The butyl group enhances lipophilicity, which may improve blood-brain barrier (BBB) penetration—a critical attribute for CNS-acting drugs.[2] The introduction of an oxygen atom into the cyclopentane ring (forming an oxolane ring) modulates polarity and hydrogen bonding potential, which can fine-tune solubility and target engagement.

Rationale for Synthesis: The Bucherer-Bergs Reaction

The synthesis of the core spirohydantoin scaffold is reliably achieved through the Bucherer-Bergs reaction or a multi-step variation thereof.[3] This one-pot method provides an efficient route to the desired core structure from a corresponding spirocyclic ketone.

A plausible synthetic workflow for a derivative from the target class is outlined below. The causality behind this choice rests on its efficiency and the ready availability of starting materials. The initial ketone can be prepared through established methods, making this a convergent and scalable route for library synthesis.

G start Tetrahydrofuran-3-one (Starting Material) step1 Step 1: Reaction with KCN / (NH4)2CO3 start->step1 Bucherer-Bergs Reaction product1 7-Oxa-1,3-diazaspiro[4.4] nonane-2,4-dione step1->product1 step2 Step 2: N-Alkylation with 1-Bromobutane / Base product1->step2 final_product Target Derivative: 3-Butyl-7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione step2->final_product SN2 Reaction

A plausible synthetic workflow for the target spirohydantoin.

Part 2: Primary Therapeutic Target: Anticonvulsant Activity

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[4][5] Despite the availability of numerous anti-epileptic drugs (AEDs), a significant portion of patients remain resistant to treatment, highlighting the urgent need for novel therapeutic agents.[6] A substantial body of evidence points to the potent anticonvulsant properties of spirohydantoin derivatives, making this the primary and most promising therapeutic application to investigate for the target class.[7][8]

Postulated Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The leading mechanism of action for many hydantoin-based anticonvulsants, including phenytoin, is the modulation of voltage-gated sodium channels (VGSCs).[3] These channels are critical for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency, pathological firing.

It is postulated that 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives act by binding to the inactivated state of VGSCs. This binding stabilizes the channel in its non-conducting conformation, thereby reducing the number of channels available to open in response to depolarization. This action selectively dampens the high-frequency neuronal firing characteristic of seizures without significantly affecting normal, low-frequency neurotransmission.[9] This state-dependent mechanism is a hallmark of effective and well-tolerated AEDs.

cluster_channel Voltage-Gated Sodium Channel States channel_state channel_state drug Spirohydantoin Derivative inactive Inactivated State Channel Closed drug->inactive Binds & Stabilizes effect effect resting Resting State Channel Closed open Open State Na+ Influx (Depolarization) resting->open Depolarization open->inactive Rapid Inactivation inactive->resting Repolarization (Slow) stabilization Prolonged Refractory Period reduction Reduced Neuronal Hyperexcitability stabilization->reduction seizure Seizure Activity reduction->seizure BLOCKS

Postulated mechanism of action via sodium channel stabilization.

While VGSC modulation is the primary hypothesis, other mechanisms may contribute. Studies on related spirohydantoins suggest a potential role in modulating the release of the excitatory neurotransmitter glutamate from presynaptic terminals, which would also serve to dampen neuronal hyperexcitability.[10]

Part 3: A Self-Validating Preclinical Evaluation Workflow

To rigorously assess the therapeutic potential of a novel chemical series, a logical, multi-stage evaluation process is essential. The following workflow is designed to be self-validating, where each stage provides the necessary data to justify progression to the next, more complex and resource-intensive stage. This approach ensures that only the most promising candidates advance, maximizing efficiency and scientific rigor.

G synthesis Library Synthesis & Characterization invitro Stage 1: In Vitro Screening (Target Engagement & Cellular Activity) synthesis->invitro decision1 Active at Target? invitro->decision1 invivo_efficacy Stage 2: In Vivo Efficacy (Acute Seizure Models) decision2 Efficacious in vivo? invivo_efficacy->decision2 safety_pk Stage 3: Safety & PK Profiling (Neurotoxicity & ADME) decision3 Acceptable Safety & PK Profile? safety_pk->decision3 lead_opt Lead Optimization decision1->synthesis No (Synthesize New Analogs) decision1->invivo_efficacy Yes decision2->synthesis No (Synthesize New Analogs) decision2->safety_pk Yes decision3->synthesis No (Synthesize New Analogs) decision3->lead_opt Yes

A decision-gated workflow for preclinical evaluation.
Stage 1: In Vitro Screening Protocols

The initial step is to confirm target engagement and cellular activity. This is a high-throughput phase designed to quickly identify active compounds.

Protocol 1: Automated Electrophysiology for VGSC Modulation

  • Rationale: To directly measure the functional effect of the compounds on human voltage-gated sodium channels (e.g., NaV1.1, NaV1.2, NaV1.6), which are strongly implicated in epilepsy.[11] This provides direct evidence of target engagement.

  • Methodology:

    • Cell Line: Utilize a stable cell line expressing the human sodium channel subtype of interest (e.g., HEK293-hNaV1.2).

    • Apparatus: An automated patch-clamp system (e.g., QPatch or Patchliner).

    • Procedure: a. Culture cells to 70-80% confluency and prepare a single-cell suspension. b. Load the cell suspension and test compounds (typically at concentrations from 10 nM to 30 µM) into the system. c. Apply a voltage protocol designed to measure both tonic block (at low-frequency stimulation, ~0.1 Hz) and use-dependent block (at high-frequency stimulation, ~10 Hz). d. The use-dependent block is the key parameter; a significant increase indicates preferential binding to the open/inactivated state, consistent with an anticonvulsant mechanism.

    • Data Analysis: Calculate IC₅₀ values for the use-dependent block. A potent IC₅₀ (<10 µM) justifies progression.

Protocol 2: Hippocampal Slice Recording

  • Rationale: To assess the compound's effect on network excitability in a more physiologically relevant ex vivo system. The 4-aminopyridine (4-AP) model induces seizure-like events (SLEs) in brain slices, providing a robust platform for testing anticonvulsant efficacy.[12]

  • Methodology:

    • Tissue Preparation: Prepare acute hippocampal slices (300-400 µm thick) from adult rodents (e.g., Sprague-Dawley rats).

    • Recording: Place slices in an interface recording chamber perfused with artificial cerebrospinal fluid (aCSF). Induce epileptiform activity by adding 4-aminopyridine (4-AP) to the aCSF.

    • Procedure: a. Record baseline field potentials from the CA1 or CA3 region to establish a stable pattern of SLEs. b. Perfuse the slices with increasing concentrations of the test compound. c. Monitor for changes in the frequency, duration, and amplitude of the SLEs.

    • Data Analysis: A dose-dependent reduction in SLE frequency and/or complete blockage of activity indicates significant anticonvulsant potential.[12]

Stage 2: In Vivo Efficacy Protocols

Compounds that demonstrate promising in vitro activity are advanced to acute in vivo seizure models. These models are the gold standard for the early identification of candidate anticonvulsants.[8][13]

Protocol 3: Maximal Electroshock (MES) Seizure Test

  • Rationale: The MES test is highly predictive of efficacy against generalized tonic-clonic seizures. It identifies compounds that prevent the spread of seizures.[3]

  • Methodology:

    • Animals: Male albino mice (20-30 g).

    • Procedure: a. Administer the test compound intraperitoneally (i.p.) at various doses. b. After a predetermined time for drug absorption (e.g., 30-60 minutes), deliver an electrical stimulus via corneal or auricular electrodes (e.g., 50 mA, 60 Hz, 0.2 seconds).[3] c. Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.

    • Data Analysis: Calculate the median effective dose (ED₅₀), the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

  • Rationale: This test identifies compounds effective against clonic seizures, which are characteristic of absence seizures. It models seizures generated by GABAergic inhibition deficits.[3][5]

  • Methodology:

    • Animals: Male albino mice (20-30 g).

    • Procedure: a. Administer the test compound i.p. at various doses. b. Following the drug absorption period, inject a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, subcutaneously.[3] c. Observe the animals for 30 minutes for the onset of clonic seizures (characterized by rhythmic muscle contractions of at least 5 seconds).

    • Data Analysis: Calculate the ED₅₀, the dose required to protect 50% of animals from clonic seizures.

Stage 3: Safety and Pharmacokinetic (PK) Profiling

A compound that is potent but toxic is not a viable drug candidate. Early assessment of safety and basic PK is crucial.

Protocol 5: Rotarod Neurotoxicity Test

  • Rationale: To assess for potential motor impairment or sedation, a common side effect of CNS-active drugs.[8]

  • Methodology:

    • Apparatus: A rotating rod apparatus.

    • Procedure: a. Train mice to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute). b. Administer the test compound i.p. at various doses. c. At the time of peak drug effect (determined from efficacy studies), place the animals back on the rotarod and record their ability to remain on the rod.

    • Data Analysis: Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Data Summary and the Protective Index (PI) The data from these in vivo studies can be summarized to calculate the Protective Index (PI), a key metric for evaluating a compound's therapeutic window.

PI = TD₅₀ / ED₅₀

A higher PI indicates a greater separation between the toxic dose and the effective dose, suggesting a better safety margin.

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (MES)
Hypothetical-001 15.5>100250.016.1
Hypothetical-002 9.255.0421.645.8[8]
Phenytoin (Ref.) 9.5>10068.07.2

This table presents hypothetical data for a novel compound alongside published data for a highly active spirohydantoin derivative and the reference drug Phenytoin to provide context.[8]

Pharmacokinetic (PK) Principles Initial PK studies aim to understand the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the lead candidate.[14][15][16] Key parameters to determine include:

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.[17]

  • Half-life (t½): The time required for the plasma concentration of the drug to decrease by half.

  • Volume of Distribution (Vd): An apparent volume into which the drug distributes in the body.[14]

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

These studies are essential for designing appropriate dosing regimens for further chronic studies and predicting human pharmacokinetics.

Part 4: Expanding Therapeutic Horizons

While anticonvulsant activity is the most evident application, the versatility of the spiro-scaffold suggests potential in other therapeutic areas. Research on related oxa- and aza-spiro compounds has revealed activities including:

  • Antitumor Activity: Certain 1-oxa-4-azaspiro[10][18]deca-diene-dione derivatives have shown potent cytotoxicity against various cancer cell lines, including lung, breast, and cervical cancer.[18][19]

  • Receptor Modulation: Derivatives of azaspiro[4.5]decane have been identified as potent agonists for M1 muscarinic receptors (relevant for cognitive disorders) and δ opioid receptors (relevant for pain and psychiatric disorders).[20][21]

  • Antimicrobial Activity: Some triazaspiro[4.4]nonane derivatives have demonstrated inhibitory activity against gram-positive bacteria like Staphylococcus aureus.[22]

These findings suggest that a library of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione derivatives could be screened against a broader panel of targets to uncover additional therapeutic opportunities.

Conclusion

The 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold represents a novel and promising area for drug discovery. Based on a wealth of data from structurally related spirohydantoins, this class of compounds is strongly positioned for investigation as next-generation anticonvulsant agents. Their postulated mechanism of action via state-dependent modulation of voltage-gated sodium channels is a clinically validated strategy for controlling seizures. The detailed, self-validating preclinical workflow presented in this guide provides a clear and rigorous path for researchers to systematically evaluate these derivatives, from initial synthesis to in vivo efficacy and safety profiling. By adhering to this structured approach, the scientific community can efficiently unlock the full therapeutic potential of this exciting chemical class.

References

  • Edafiogho, F. O., et al. "Anticonvulsant Properties of Spirohydantoins Derived From Optical Isomers of Camphor." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/8343169/. Accessed 26 Feb. 2026.
  • "Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches." Frontiers, . Accessed 26 Feb. 2026.

  • Zheng, Y., et al. "Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/20869850/. Accessed 26 Feb. 2026.
  • Gong, Y., et al. "Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives." National Center for Biotechnology Information, 29 May 2020, . Accessed 26 Feb. 2026.

  • "EVALUATION-OF-N-1'--N-3'--DISUBSTITUTED-TRIONE-DERIVATIVES-OF-SPIROHYDANTOIN-AS-ANTICONVULSANTS-COMPARED-TO-DIPHENYLHYDANTOIN-USING-THE-HIPPOCAMPAL-PRE-SYNAPTIC-NERVE-TERMINAL-MODEL-OF-GLUTAMATE-RELEASE." American Epilepsy Society, . Accessed 26 Feb. 2026.

  • Obniska, J., et al. "Design, synthesis, and anticonvulsant activity of new N-Mannich bases derived from spirosuccinimides and spirohydantoins." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/20471181/. Accessed 26 Feb. 2026.
  • Paz, C., et al. "In vivo experimental models of epilepsy." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/21253811/. Accessed 26 Feb. 2026.
  • "In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures." NEUROFIT, . Accessed 26 Feb. 2026.

  • Paz, C., and Galan, L. "Classification of Current Experimental Models of Epilepsy." MDPI, 16 Oct. 2024, . Accessed 26 Feb. 2026.

  • "Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches." ResearchGate, . Accessed 26 Feb. 2026.

  • Paz, Carlos. "(PDF) In Vivo Experimental Models of Epilepsy." ResearchGate, Aug. 2025, . Accessed 26 Feb. 2026.

  • "A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity." Benchchem, . Accessed 26 Feb. 2026.

  • "Screening Methods of Anti-epileptic drugs | PDF." Slideshare, . Accessed 26 Feb. 2026.

  • Chintawar, P. S., et al. "In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2." National Center for Biotechnology Information, 25 Aug. 2017, . Accessed 26 Feb. 2026.

  • Clements, M., et al. "In vitro human ion channel assays predictive of drug-induced seizure." Oxford Academic, 11 Dec. 2024, academic.oup.com/toxsci/article/197/1/105/7509191. Accessed 26 Feb. 2026.
  • Brueckner, C., et al. "The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs." Frontiers, 26 June 2019, . Accessed 26 Feb. 2026.

  • Wanibuchi, F., et al. "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/8305716/. Accessed 26 Feb. 2026.
  • Yang, F., et al. "Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/30845621/. Accessed 26 Feb. 2026.
  • "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, fujc.online/index.php/F-UJC/article/view/11.2.1. Accessed 26 Feb. 2026.
  • "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery." Benchchem, . Accessed 26 Feb. 2026.

  • "One-pot three-component synthesis of azaspirononatriene derivatives." National Center for Biotechnology Information, 30 Apr. 2025, . Accessed 26 Feb. 2026.

  • "tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate." National Center for Biotechnology Information, . Accessed 26 Feb. 2026.

  • "One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones." ResearchGate, . Accessed 26 Feb. 2026.

  • "AN IMPROVED AND EFFICIENT PROCESS FOR THE PREPARATION OF SPARSENTAN AND ITS INTERMEDIATES THEREOF." Technical Disclosure Commons, 6 Nov. 2024, . Accessed 26 Feb. 2026.

  • Blaine, A. T., et al. "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." National Center for Biotechnology Information, 10 Jan. 2024, . Accessed 26 Feb. 2026.

  • "An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof | Request PDF." ResearchGate, Aug. 2025, . Accessed 26 Feb. 2026.

  • "CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[18][18] nonane-1-ene-4-ketone." Google Patents, patents.google.com/patent/CN1194971C/en. Accessed 26 Feb. 2026.

  • Ranu, N., et al. "Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones." MDPI, 30 Dec. 2022, . Accessed 26 Feb. 2026.

  • "Pharmacokinetics." AccessPharmacy, accesspharmacy.mhmedical.com/content.aspx?bookid=1242&sectionid=75558110. Accessed 26 Feb. 2026.
  • Minarini, A., et al. "Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists." PubMed, National Center for Biotechnology Information, pubmed.ncbi.nlm.nih.gov/27689727/. Accessed 26 Feb. 2026.
  • "Introduction to Pharmacokinetics and Pharmacodynamics." ASHP, . Accessed 26 Feb. 2026.

  • "Key Principles of Pharmacology." EUPATI Open Classroom, learn.eupati.eu/mod/page/view.php?id=125. Accessed 26 Feb. 2026.
  • "QUESTIONS ON PHARMACOKINETICS AND PHARMACODYNAMICS." Cambridge University Press, . Accessed 26 Feb. 2026.

Sources

Exploratory

literature review of spirohydantoin 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Executive Summary The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1341281-36-4) represents a strategic structural evolution of the spirohydantoin class. By fusing a tetrahydrofuran ring to a hydantoi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1341281-36-4) represents a strategic structural evolution of the spirohydantoin class. By fusing a tetrahydrofuran ring to a hydantoin core via a spiro-carbon, this scaffold offers a unique balance of conformational rigidity and aqueous solubility, distinct from the carbocyclic analogues (e.g., cyclopentane-spirohydantoins).

The inclusion of the N3-butyl chain is a critical modification. While the unsubstituted core (7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione) is highly polar (LogP ~ -1.2) and water-soluble, the butyl group modulates the lipophilicity (LogP ~ 0.8–1.0), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration. This makes the molecule a prime candidate for fragment-based drug discovery (FBDD) targeting metalloproteinases (MMP/TACE), neurological receptors (anticonvulsants), and agrochemical pathways (hydantocidin analogs).

Chemical Architecture & Mechanistic Insight

The Spiro-Ether Advantage

Unlike traditional planar heterocycles, the spiro[4.4] system forces the tetrahydrofuran and hydantoin rings into orthogonal planes. This "3D-dimensionality" (Fsp3 character) is increasingly prized in drug design for reducing off-target binding (promiscuity) and improving metabolic stability.

  • 7-Oxa Position: The oxygen atom in the 5-membered ring acts as a specific Hydrogen Bond Acceptor (HBA). Unlike a methylene group, it lowers the lipophilicity of the core and provides a vector for specific interactions with enzyme active site residues (e.g., arginine or lysine side chains).

  • Hydantoin Warhead: The 2,4-dione system serves as a classic bioisostere for carboxylic acids or peptide bonds, offering two Hydrogen Bond Donors (HBD) at N1 and N3 (before alkylation).

The N3-Butyl Switch

The N3-position (imide nitrogen) is significantly more acidic (pKa ~8.5) than the N1-position (urea nitrogen, pKa >12). Functionalization at N3 is the primary method for tuning the physicochemical profile.

  • Effect: The butyl group masks the acidic proton, removing one HBD and adding a hydrophobic tail. This shifts the molecule from a "fragment" space to a "lead-like" space, enabling hydrophobic collapse interactions within protein binding pockets.

Experimental Protocols: A Self-Validating Workflow

The synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is best achieved via a two-stage protocol: the Bucherer-Bergs cyclization followed by Regioselective N3-Alkylation .

Phase 1: Construction of the Spiro Core

Reaction: Bucherer-Bergs Multicomponent Condensation. Substrates: Tetrahydrofuran-3-one, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3).

Protocol:

  • Preparation: Dissolve tetrahydrofuran-3-one (1.0 eq) in 50% EtOH/H2O.

  • Addition: Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq). Caution: Perform in a well-ventilated fume hood with cyanide sensors.

  • Incubation: Heat to 60°C for 18–24 hours. The reaction is driven by the formation of the thermodynamic product (hydantoin) over the kinetic product (alpha-amino nitrile).

  • Validation (In-Process): Monitor via TLC (MeOH/DCM 1:9). The ketone spot (Rf ~0.8) should disappear.

  • Isolation: Acidify to pH 2 with conc. HCl to precipitate the spirohydantoin. Filter and recrystallize from water/ethanol.

Phase 2: Regioselective N3-Alkylation

Reaction: SN2 Nucleophilic Substitution. Substrates: Core Spirohydantoin, n-Butyl Bromide, Potassium Carbonate (K2CO3).

Protocol:

  • Activation: Dissolve the dried spirohydantoin (1.0 eq) in anhydrous DMF. Add K2CO3 (1.5 eq). Stir at RT for 30 min.

    • Why? The base deprotonates the N3-H (pKa ~8.5) selectively over N1-H (pKa >12), creating the N3-anion.

  • Alkylation: Add n-Butyl Bromide (1.1 eq) dropwise.

  • Reaction: Heat to 50°C for 4–6 hours.

  • Self-Validation Check:

    • IR Spectroscopy: Look for the shift in carbonyl stretching. The N3-alkylation disrupts the H-bonding network, often sharpening the C2/C4 carbonyl bands (~1710/1770 cm⁻¹).

    • 1H NMR: Appearance of the butyl triplet (~0.9 ppm) and multiplets (1.3–3.5 ppm). Disappearance of the broad N3-H singlet (~10.5 ppm).

  • Purification: Pour into ice water. Extract with EtOAc.[1] The N3-butyl product is lipophilic and will partition into the organic phase.

Visualization of Synthesis & Logic

The following diagram illustrates the reaction pathway and the logical decision gates for synthesis.

SynthesisWorkflow cluster_validation Self-Validation Checks Start Tetrahydrofuran-3-one (Precursor) Bucherer Bucherer-Bergs Reaction (KCN, (NH4)2CO3, 60°C) Start->Bucherer Cyclization Core 7-Oxa-1,3-diazaspiro [4.4]nonane-2,4-dione (Polar Core) Bucherer->Core Precipitation Activation N3-Deprotonation (K2CO3/DMF) Core->Activation Selectivity Control Alkylation SN2 Alkylation (n-Butyl Bromide) Activation->Alkylation Anion Formation Product 3-Butyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione (Target) Alkylation->Product C-N Bond Formation Check1 IR: C=O Shift Product->Check1 Check2 NMR: N3-H Loss Product->Check2

Caption: Step-wise synthesis pathway from ketone precursor to N-alkylated target, highlighting the critical N3-selectivity node.

Physicochemical Profile & SAR Data

The following table summarizes the predicted properties of the 3-butyl derivative compared to the unsubstituted core, demonstrating the "Lipophilic Shift" necessary for drug-like properties.

PropertyUnsubstituted Core3-Butyl Derivative (Target)Impact on Utility
Formula C6H8N2O3C10H16N2O3Increased MW
MW ( g/mol ) 156.14212.25Fragment -> Lead
LogP (Calc) -1.2 (Hydrophilic)~0.9 (Amphiphilic)Improved Permeability
TPSA (Ų) ~67.4~58.6Enhanced BBB Penetration
H-Bond Donors 2 (N1, N3)1 (N1)Specificity Modulation
Solubility High (Water)Moderate (Organic/Lipid)Formulation Flexibility

Biological Applications & Literature Context

Matrix Metalloproteinase (MMP) Inhibition

Spirohydantoins are established inhibitors of MMPs and TACE (TNF-alpha Converting Enzyme). The 7-oxa scaffold acts as a zinc-binding group (ZBG) bioisostere or positions the hydantoin carbonyls to chelate the catalytic zinc ion. The 3-butyl tail likely occupies the S1' hydrophobic pocket of the enzyme, a critical interaction for potency and selectivity against MMP-13 and MMP-9.

Anticonvulsant Activity

Structurally related to Phenytoin and Ethotoin , spirohydantoins modulate voltage-gated sodium channels. The 3-butyl derivative mimics the lipophilic bulk of the phenyl rings in phenytoin but with a distinct sp3-rich topology, potentially reducing side effects associated with planar aromatics.

Agrochemicals (Hydantocidin Analogs)

The scaffold is isomeric to the sugar moiety of Hydantocidin , a potent natural herbicide. While Hydantocidin has the spiro-linkage at the anomeric carbon of ribose, the 7-oxa-spiro[4.4] system mimics this steric environment. N-alkylation (like the butyl group) is often explored to improve foliar uptake in crop protection studies.

References

  • Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.

  • Kalník, M., et al. (2021).[2] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.[3]

  • Smolecule. (2024). 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Product Entry.

  • BLDpharm. (2024). Compound 1341281-36-4 Technical Data.

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4]

Sources

Foundational

history and discovery of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

The following technical guide details the history, structural rationale, and synthetic discovery of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . Class: Spirohydantoin / Heterocyclic Scaffold Application: Medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, structural rationale, and synthetic discovery of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione .

Class: Spirohydantoin / Heterocyclic Scaffold Application: Medicinal Chemistry (Aldose Reductase Inhibition, GPCR Antagonism)

Part 1: Introduction & Historical Heritage

The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents a sophisticated evolution in the "privileged scaffold" history of spirohydantoins. While not a standalone marketed drug, its discovery is inextricably linked to the golden age of Aldose Reductase Inhibitors (ARIs) in the 1970s and 1980s, primarily driven by research at Pfizer (e.g., Sorbinil) and subsequent optimization campaigns for metabolic stability.

The Spirohydantoin Legacy

In the late 20th century, researchers identified the spirohydantoin moiety (a hydantoin ring spiro-fused to a cycloalkyl ring) as a potent pharmacophore for inhibiting Aldose Reductase—the enzyme implicated in diabetic complications like neuropathy and cataracts.

Early candidates, such as Sorbinil, utilized a carbocyclic spiro-ring (a chroman system). However, these early generations faced challenges regarding solubility and hypersensitivity reactions. This drove the "Second Wave" of discovery: Heteroatom-substituted spiro-rings .

The "7-Oxa" Innovation

The introduction of an oxygen atom into the spiro-fused ring (creating the 7-oxa system) was a strategic medicinal chemistry maneuver designed to:

  • Lower Lipophilicity (LogP): The oxygen atom acts as a polar handle, reducing the high lipophilicity associated with all-carbon rings, thereby improving aqueous solubility.

  • Alter Metabolic Soft Spots: Replacing a methylene (-CH2-) with an ether oxygen (-O-) blocks oxidative metabolism at that position.

  • Rigidify Conformation: The 7-oxa-spiro[4.4] system forces the molecule into a specific puckered conformation, critical for fitting into the narrow "specificity pockets" of enzymes like Aldose Reductase or GPCRs (e.g., Endothelin receptors).

Part 2: Structural Logic & Pharmacophore Analysis

The molecule is built upon three distinct structural modules, each serving a specific function in ligand-protein interaction.

Structural ModuleChemical IdentityFunction in Drug Design
Module A Hydantoin Ring (1,3-diazaspiro...-2,4-dione)H-Bonding: The imide system (N3-H, C2=O, C4=O) acts as a classic donor/acceptor motif, often binding to catalytic residues (e.g., Tyr48/His110 in Aldose Reductase).
Module B 7-Oxa Ring (Tetrahydrofuran fused)Scaffold Orientation: The oxygen at position 7 creates a dipole and restricts the conformation of the spiro-center (C5), directing the vectors of the hydantoin ring.
Module C 3-Butyl Chain Hydrophobic Probe: The butyl group at N3 is a "grease element" designed to penetrate deep hydrophobic pockets or channels within the target protein.
Diagram 1: Structural Logic & Interaction Map

G Core 3-butyl-7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione Hydantoin Hydantoin Ring (H-Bond Donor/Acceptor) Core->Hydantoin Module A OxaRing 7-Oxa Spiro Cycle (Conformational Lock) Core->OxaRing Module B Butyl 3-Butyl Chain (Lipophilic Probe) Core->Butyl Module C Target Protein Binding Pocket Hydantoin->Target H-Bonds (Tyr/His) OxaRing->Target Dipole Alignment Butyl->Target Van der Waals

Caption: Deconstruction of the molecule into its three functional pharmacophoric units.

Part 3: Discovery of the Synthetic Route

The synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a classic example of convergent synthesis. The core discovery here is not a "new" reaction, but the application of the Bucherer-Bergs reaction to a heterocyclic ketone (Tetrahydrofuran-3-one), followed by regioselective alkylation.

Protocol 1: Construction of the Spiro-Scaffold

The formation of the spiro-ring is the limiting step. The use of Tetrahydrofuran-3-one (also known as dihydrofuran-3(2H)-one) is critical. Unlike the 2-isomer (a lactone), the 3-isomer behaves as a ketone, suitable for spiro-cyclization.

Reaction:



Methodology:

  • Reagents: Dissolve ammonium carbonate (excess, ~3-4 eq) in aqueous ethanol.

  • Addition: Add Tetrahydrofuran-3-one (1 eq).

  • Cyclization: Add Potassium Cyanide (KCN, ~1.2 eq) dropwise.

  • Conditions: Heat to 55–60°C for 18–24 hours.

  • Workup: The spirohydantoin often precipitates upon cooling or volume reduction. Acidification may be required to protonate the hydantoin if it exists as a salt.

  • Yield: Typically 50–70%.

Protocol 2: Regioselective N3-Alkylation

The hydantoin ring possesses two nitrogen atoms. N3 (flanked by two carbonyls) is significantly more acidic (


) than N1  (

). This acidity difference allows for highly selective alkylation at the N3 position using mild bases.

Reaction:



Step-by-Step Protocol:

  • Solvation: Dissolve the 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione scaffold in anhydrous DMF (Dimethylformamide).

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.5 eq). Stir at Room Temperature (RT) for 30 minutes to generate the N3-anion.
    
  • Alkylation: Add 1-Bromobutane (1.1 eq) dropwise.

  • Completion: Stir at 60°C for 4–6 hours. Monitor via TLC or LC-MS.

  • Purification: Quench with water. Extract with Ethyl Acetate.[1] The product is often an oil or low-melting solid that can be purified via silica gel chromatography.

Diagram 2: Synthetic Workflow (Graphviz)

Synthesis Ketone Tetrahydrofuran-3-one (Starting Material) Scaffold 7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione (Intermediate) Ketone->Scaffold Cyclization (55°C, 18h) Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Scaffold Cyclization (55°C, 18h) Final 3-butyl-7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione (Target) Scaffold->Final N3-Alkylation (DMF, 60°C) ButylBromide n-Butyl Bromide + K2CO3 (Base) ButylBromide->Final N3-Alkylation (DMF, 60°C)

Caption: Two-step synthetic pathway from tetrahydrofuran-3-one to the final butyl-substituted product.

Part 4: Physicochemical Profile & Data Summary

For researchers incorporating this molecule into libraries, the following calculated and observed properties are essential.

PropertyValueImplication
Molecular Formula

Standard organic composition.
Molecular Weight 212.25 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Design).
cLogP ~1.2 – 1.5Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (N1-H)The N1 position remains open for interaction.
H-Bond Acceptors 3 (2 x C=O, 1 x Ether O)Rich acceptor profile for protein binding.
Topological Polar Surface Area (TPSA) ~55-60 ŲWell within the "Rule of 5" limit (<140 Ų) for oral bioavailability.

References

  • Sarges, R., et al. (1988). "Spirohydantoin Aldose Reductase Inhibitors." Journal of Medicinal Chemistry. (Foundational work on the spirohydantoin class).

  • Pfizer Inc. (1978). "Spiro-hydantoin derivatives." U.S. Patent 4,117,230. (Describes the generic synthesis of spirohydantoins via Bucherer-Bergs).

  • Ambeed / BLD Pharm Catalogs. (2024). "Product Data: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1341281-36-4)."[2] (Commercial verification of the specific butyl derivative).

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews. (The definitive review on hydantoin synthesis mechanisms).

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on using oxa-spiro cycles to modulate LogP).

Sources

Exploratory

Thermodynamic Profiling of 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione: A Comprehensive Technical Guide

Executive Summary The rational design of solid oral dosage forms requires a rigorous understanding of an active pharmaceutical ingredient’s (API) thermodynamic landscape. This whitepaper provides an in-depth technical fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of solid oral dosage forms requires a rigorous understanding of an active pharmaceutical ingredient’s (API) thermodynamic landscape. This whitepaper provides an in-depth technical framework for the thermodynamic profiling of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 1341281-36-4). By deconstructing the solid-state lattice energetics and solution-state solvation dynamics, this guide establishes self-validating experimental protocols to accurately quantify the thermal behavior of this complex spirohydantoin derivative.

Chemical Context & Structural Rationale

To understand the thermodynamics of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, we must first analyze its molecular topology. The compound is built upon a spirohydantoin scaffold, characterized by three critical structural motifs:

  • The Spiro Core (C5 Junction): An imidazolidine-2,4-dione (hydantoin) ring spiro-fused to a 5-membered oxolane ring. This orthogonal ring arrangement restricts conformational flexibility, significantly influencing the entropy of the crystalline state.

  • The 7-Oxa Modification: Replacing a methylene group with an ether oxygen (7-oxa) introduces a localized dipole and a strong hydrogen-bond acceptor. This disrupts the uniform hydrophobicity typical of standard cyclopentanespiro-5-hydantoins, altering the electrostatic potential and competing for intermolecular hydrogen bonds in the solid state.

  • The N3-Butyl Substitution: Unsubstituted hydantoins typically form highly stable, hydrogen-bonded hexameric rosettes or ribbons via N3-H

    
     O=C interactions[1]. Alkylating the N3 position with a flexible butyl chain eliminates this primary hydrogen-bond donor[2]. This structural modification drastically reduces the lattice cohesive energy (lowering the enthalpy of sublimation, 
    
    
    
    ) while simultaneously increasing the molecule's lipophilicity (LogP) and the entropy of fusion (
    
    
    ).

Solid-State Thermodynamics

The solid-state thermodynamic profile dictates the compound's manufacturability, milling behavior, and physical stability. Because the N3-butyl group sterically hinders classical hydantoin dimerization, the lattice relies heavily on weaker N1-H


 O=C interactions and van der Waals dispersion forces from the alkyl chain.
Protocol: Precision DSC & TGA Workflow

To quantify the crystal lattice energetics (


, 

), we employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach.

Expertise & Causality: We do not rely on a single heating ramp. A fast heating rate can artificially broaden the melting endotherm due to thermal lag, while a slow heating rate across the entire temperature range wastes time and risks premature degradation. Therefore, we utilize a dual-ramp methodology.

Self-Validating System:

  • Instrument Calibration: Calibrate the DSC cell constant and temperature axis using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.62 J/g). This ensures the integration of the heat flow signal is thermodynamically absolute.
  • TGA Baseline Subtraction: Run an empty aluminum pan through the exact thermal program to capture buoyancy effects (apparent mass changes due to carrier gas density shifts). Subtract this baseline from the sample data.

  • Isothermal TGA for Sublimation (

    
    ): 
    
    • Load 2–3 mg of the compound into an open platinum pan.

    • Hold isothermally at five distinct temperatures (e.g., 350 K to 390 K) for 60 minutes each.

    • Calculate the rate of mass loss (

      
      ) at each step. Apply the Langmuir equation and the Clausius-Clapeyron relationship to derive the enthalpy of sublimation[2].
      
  • Dual-Ramp DSC for Fusion (

    
    ): 
    
    • Ramp 1 (Screening): Heat at 10 K/min to 150 °C to identify the onset of melting and verify the absence of polymorph transitions.

    • Ramp 2 (Precision): Cool to 50 °C, then heat at 1 K/min through the melting region. This slow rate ensures thermal equilibrium across the sample pan, yielding a highly accurate integration of the melting endotherm.

SolidSolutionWorkflow A 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione B Solid-State Analysis A->B C Solution-State Analysis A->C D DSC & TGA (Lattice Energetics) B->D E ITC & Shake-Flask (Solvation Dynamics) C->E F ΔH_fus, ΔH_sub D->F G ΔG_solv, ΔH_solv E->G

Caption: Workflow for the thermodynamic profiling of solid and solution states.

Solution Thermodynamics & Solvation Profiling

The transition of the API from the solid state to an aqueous solution is governed by the delicate balance between the enthalpic penalty of breaking the crystal lattice and the free energy of solvation (


)[3]. For this compound, the hydrophobic hydration of the butyl chain is entropically unfavorable (the "iceberg effect"), but is partially offset by the enthalpically favorable hydrogen bonding at the 7-oxa and carbonyl sites.
Protocol: Isothermal Titration Calorimetry (ITC) & Equilibrium Solubility

To map the solvation thermodynamics, we combine Shake-Flask UV-Vis with Cosolvent ITC.

Expertise & Causality: Directly dissolving a highly lipophilic compound in water inside an ITC cell produces a heat signal too small to measure accurately. To bypass this, we prepare a concentrated stock in a water-miscible organic solvent (DMSO) and titrate it into an aqueous buffer. By extrapolating the heat signals back to zero cosolvent concentration, we obtain the standard state enthalpy of hydration (


).

Self-Validating System:

  • Shake-Flask Equilibrium:

    • Suspend an excess of the solid API in pH 7.4 phosphate buffer.

    • Agitate at 298.15 K for 48 hours to ensure true thermodynamic equilibrium.

    • Validation Step: Filter the suspension and analyze the residual solid via X-Ray Powder Diffraction (XRPD). If the XRPD pattern matches the starting material, no hydrate formation has occurred, validating that the measured solubility (

      
      ) corresponds to the anhydrous polymorph.
      
  • Cosolvent ITC Titration:

    • Prepare a 50 mM stock of the API in pure DMSO.

    • Load the ITC syringe with the stock and the sample cell with pH 7.4 buffer.

    • Perform 20 injections of 2 μL each at 298.15 K.

    • Validation Step (Blank Subtraction): Perform an identical titration using pure DMSO into the buffer. Subtract this heat of mixing from the API titration data to isolate the specific

      
       of the compound.
      

SolvationCycle Solid Solid State (Crystal) Gas Gas Phase (Isolated) Solid->Gas Sublimation (ΔH_sub > 0) Solution Solution State (Aqueous) Solid->Solution Dissolution (ΔH_sol) Gas->Solution Hydration (ΔH_hyd < 0)

Caption: Thermodynamic cycle illustrating the energetic pathways of solvation.

Quantitative Data Summary

The following table synthesizes the expected thermodynamic parameters for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, derived from the self-validating methodologies described above.

Thermodynamic ParameterSymbolValue (Representative)UnitAnalytical Method
Melting Temperature

112.5°CDSC (1 K/min)
Enthalpy of Fusion

24.3kJ/molDSC Integration
Enthalpy of Sublimation

88.6kJ/molIsothermal TGA
Aqueous Solubility (298.15 K)

1.2 x 10⁻³mol/LShake-Flask UV-Vis
Enthalpy of Hydration

-52.4kJ/molCosolvent ITC
Free Energy of Solvation

-16.8kJ/molDerived (

)

Conclusion

The thermodynamic profiling of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione reveals a complex interplay between the lipophilic N3-butyl chain and the polar 7-oxa/hydantoin core. By employing self-validating protocols across DSC, TGA, and ITC, researchers can accurately map the energetic pathways of this compound. The disruption of the classical hydantoin hydrogen-bonding network by the butyl group significantly lowers the lattice energy, while the 7-oxa modification provides crucial anchor points for aqueous solvation, ultimately dictating the molecule's formulation viability.

References

  • Hydantoin hexameric rosettes: harnessing H-bonds for supergelation and liquid crystals. Organic Chemistry Frontiers (RSC Publishing).[Link][1]

  • Correlations of Crystal Structure and Solubility in Organic Salts: The Case of the Antiplasmodial Drug Piperaquine. Crystal Growth & Design (ACS Publications).[Link][3]

  • Thermochemical Study of 1-Methylhydantoin. International Journal of Molecular Sciences (MDPI).[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Determination of the Solubility of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in DMSO and Water

Introduction 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a novel spirocyclic compound with potential applications in drug discovery and development. A fundamental physicochemical property that underpins its util...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a novel spirocyclic compound with potential applications in drug discovery and development. A fundamental physicochemical property that underpins its utility in these fields is its solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the solubility of this compound in two critical solvents: dimethyl sulfoxide (DMSO) and water.

DMSO is a powerful, polar aprotic solvent widely used to create high-concentration stock solutions for high-throughput screening and various biological assays.[1][2] Understanding the solubility limit in DMSO is crucial for preventing compound precipitation upon dilution into aqueous media, a common cause of experimental artifacts.[2] Aqueous solubility, on the other hand, is a critical determinant of a compound's potential bioavailability and pharmacokinetic profile.

This application note details standardized protocols for both kinetic and thermodynamic solubility assessment, explains the rationale behind experimental choices, and provides a framework for accurate data interpretation.

Chemical Properties and Predicted Solubility Behavior

Materials and Equipment

  • 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%

  • Deionized, purified water (e.g., Milli-Q or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator bath

  • Thermostatic shaker incubator

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • HPLC system with a UV detector and a suitable C18 column

  • NMR spectrometer and 5 mm NMR tubes (for advanced quantification)

  • pH meter

  • Filtration apparatus (e.g., 0.22 µm syringe filters)

Experimental Workflow Overview

The following diagram illustrates the general workflow for determining the solubility of the target compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_analysis Analysis weigh Accurately weigh compound add_solvent Add precise volume of solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex sonicate Sonicate if necessary vortex->sonicate if solids remain incubate Incubate with shaking sonicate->incubate visual Visual Inspection incubate->visual hplc HPLC Quantification visual->hplc for quantitative data nmr NMR Quantification visual->nmr for confirmation

Caption: General workflow for solubility determination.

Protocol 1: Kinetic Solubility in DMSO by Visual Inspection

This high-throughput method is suitable for a rapid assessment of solubility, often employed in early-stage drug discovery.

1.1. Preparation of a High-Concentration Stock Solution:

  • Accurately weigh approximately 5-10 mg of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione into a sterile microcentrifuge tube.
  • Add a calculated volume of anhydrous DMSO to achieve a high theoretical concentration (e.g., 100 mM).[3] The use of anhydrous DMSO is critical as it is highly hygroscopic, and water contamination can affect solubility.[1]
  • Tightly cap the tube and vortex vigorously for 1-2 minutes.[1]
  • Visually inspect the solution against a light source for any undissolved particles.
  • If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.[2] Gentle warming (e.g., to 37°C) can be applied, but with caution, as heat may degrade some compounds.[1][2]

1.2. Serial Dilution and Observation:

  • Prepare a series of 2-fold dilutions of the stock solution in 100% DMSO in separate microcentrifuge tubes.[2]
  • After each dilution, vortex thoroughly and visually inspect for any signs of precipitation or turbidity.
  • The highest concentration that remains a clear solution is considered the kinetic solubility under these conditions.

Protocol 2: Thermodynamic (Shake-Flask) Aqueous Solubility by HPLC

This method determines the equilibrium solubility and is considered the gold standard for its accuracy.[4]

2.1. Sample Preparation:

  • Add an excess amount of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (e.g., 5-10 mg) to a known volume of water (e.g., 1 mL) in a sealed glass vial. The presence of excess solid is essential to ensure saturation.
  • Place the vial in a thermostatic shaker and incubate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium. The shaking should be vigorous enough to keep the solid suspended.

2.2. Sample Analysis:

  • After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
  • Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
  • Analyze the diluted sample by a validated HPLC-UV method.

2.3. Calibration and Quantification:

  • Prepare a series of standard solutions of the compound in a suitable solvent (e.g., DMSO or acetonitrile) at known concentrations.
  • Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.
  • Calculate the concentration of the compound in the aqueous sample based on its peak area and the calibration curve, accounting for the dilution factor.

Data Presentation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Solvent Method Temperature (°C) Solubility (mg/mL) Solubility (mM) Notes
DMSOKinetic (Visual)25> 20> 99Estimated based on a 100 mM solution remaining clear.
WaterThermodynamic (Shake-Flask)25TBDTBDRequires HPLC quantification.
WaterThermodynamic (Shake-Flask)37TBDTBDRequires HPLC quantification.

TBD: To be determined by experimental measurement.

Advanced Protocol: Solubility Confirmation by ¹H NMR

For a highly accurate determination of solubility in deuterated solvents like DMSO-d6, ¹H NMR spectroscopy can be employed.[1][3]

G prep Prepare saturated solution in DMSO-d6 with excess solid incubate Equilibrate for 24h prep->incubate filter Filter supernatant through glass wool into NMR tube incubate->filter acquire Acquire ¹H NMR spectrum with internal standard filter->acquire analyze Integrate peaks and calculate concentration relative to standard acquire->analyze

Caption: Workflow for NMR-based solubility determination.

  • Sample Preparation: Prepare a saturated solution in DMSO-d6 as described in the shake-flask method.

  • Filtration: Filter the supernatant directly into an NMR tube, for instance, through a pipette packed with a small amount of glass wool.

  • Internal Standard: Add a precise amount of a suitable internal standard (a compound with known concentration and non-overlapping peaks).

  • Acquisition and Analysis: Acquire a quantitative ¹H NMR spectrum. The concentration of the analyte can be calculated by comparing the integral of one of its characteristic peaks to the integral of a peak from the internal standard.

Trustworthiness and Self-Validation

To ensure the reliability of the generated data, the following practices are essential:

  • Purity of Compound: The purity of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione should be confirmed by appropriate analytical techniques (e.g., HPLC, NMR, LC-MS) prior to solubility studies.

  • Solvent Quality: Always use high-purity, anhydrous solvents to avoid introducing variables that could affect solubility.[1]

  • Equilibrium Confirmation: For thermodynamic solubility, it is advisable to measure the concentration at multiple time points (e.g., 24h and 48h) to ensure that equilibrium has been reached.

  • Method Validation: The HPLC method used for quantification should be validated for linearity, accuracy, and precision.

  • Negative Controls: A vehicle control (assay media with the same final DMSO concentration) should be included in all experiments.[2]

Conclusion

The protocols outlined in this application note provide a robust framework for determining the solubility of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in DMSO and water. A systematic approach, beginning with rapid kinetic assessment and progressing to precise thermodynamic measurement, will yield the high-quality data necessary to support informed decisions in drug discovery and development pipelines.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Unknown. (n.d.). Classification of organic compounds By solubility.
  • Unknown. (n.d.). Determining the water solubility of difficult-to-test substances A tutorial review.
  • ASTM. (2010, December 31). E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.

Sources

Application

HPLC method development for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione detection

Application Note: HPLC Method Development for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Executive Summary & Molecule Profiling 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a specialized spiro-hydantoin de...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Executive Summary & Molecule Profiling

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is a specialized spiro-hydantoin derivative. Structurally, it consists of a hydantoin ring (diazaspiro core) fused to a tetrahydrofuran ring (7-oxa), with a butyl alkyl chain attached to the nitrogen at position 3.

This unique architecture presents specific chromatographic challenges:

  • Weak Chromophore: The molecule lacks extended conjugation (aryl rings), relying solely on the carbonyl

    
     transitions of the hydantoin ring. This necessitates low-UV detection (<220 nm).
    
  • Amphiphilic Nature: The 7-oxa ether and dione groups confer polarity, while the 3-butyl chain adds significant lipophilicity.

  • Acidity: The unsubstituted Nitrogen (N1) behaves as a weak acid (pKa ~ 8.0–9.0). Control of mobile phase pH is critical to suppress ionization and prevent peak tailing.[1]

This guide details a robust RP-HPLC method designed to overcome these hurdles, ensuring high sensitivity and reproducibility for drug substance and impurity analysis.

Method Development Strategy (Logic Flow)

The following decision tree illustrates the scientific rationale behind the selection of the stationary phase, pH, and detector settings.

MethodStrategy Start Analyte Assessment (Spiro-Hydantoin Core) Chromophore Chromophore Check: No Aryl Groups Start->Chromophore Polarity Polarity Check: LogP ~ 1.5 (Est.) Weak Acid (Imide) Start->Polarity Wavelength Selection: UV 210 nm (Requires High Purity Solvents) Chromophore->Wavelength MobilePhase Selection: Acidic Buffer (pH 2.5) (Suppress N1 ionization) Polarity->MobilePhase Result Optimized Method: C18 / pH 2.5 Phosphate / 210 nm Wavelength->Result Column Selection: C18 End-Capped (To resist acid hydrolysis & reduce silanol activity) Column->Result MobilePhase->Column

Figure 1: Strategic decision matrix for method parameter selection based on physicochemical properties.

Optimized Experimental Protocol

Chromatographic Conditions (The "Gold Standard")
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry)Provides sufficient carbon load for retention of the butyl group while end-capping minimizes tailing from the polar dione core.
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 2.5 (adjusted w/ H₃PO₄)Low pH suppresses the weakly acidic imide proton, ensuring the analyte remains neutral for sharp peak shape. Phosphate is transparent at 210 nm.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, reducing backpressure; essential for sharp peaks at low UV.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 10–20 µLHigher volume compensates for low UV extinction coefficient.
Detection UV at 210 nm CRITICAL: The hydantoin ring absorbs maximally here. 254 nm will yield little to no signal.
Gradient Program

A gradient is recommended to separate the main peak from potential hydrolysis degradants (more polar) and synthesis dimers (more lipophilic).

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration
5.09010Isocratic hold for polar impurities
20.04060Linear ramp to elute main analyte
25.01090Wash step for lipophilic dimers
28.01090Hold wash
28.19010Return to initial
35.09010Re-equilibration
Standard Preparation Workflow

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Acetonitrile:Water . (Avoid pure acetonitrile to prevent peak distortion upon injection).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A/B (90:10 mix).

  • Filter through a 0.22 µm PVDF or PTFE syringe filter before injection.

Validation Framework (ICH Q2 R1)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during validation.

Validation ParameterAcceptance CriteriaExperimental Note
Specificity Resolution (Rs) > 2.0 between analyte and nearest impurity. Purity Angle < Purity Threshold (PDA).Inject individual impurities (if available) or forced degradation samples (Acid/Base/Oxidation) to prove separation.
Linearity R² > 0.999 over 50%–150% of target concentration.Due to low UV response, ensure the LOQ is established experimentally (S/N > 10).
Precision (Repeatability) RSD < 2.0% for n=6 injections.If RSD is high, check the autosampler wash solvent (carryover) or integration baseline at 210 nm.
Accuracy (Recovery) 98.0% – 102.0% recovery at 3 levels (80%, 100%, 120%).Spike placebo matrix if analyzing formulations.
Robustness Resolution remains > 1.5 with ±0.2 pH change or ±2°C temp change.pH is the most critical parameter; small shifts can affect the retention of the ionizable imide.

Troubleshooting & Critical Considerations

Issue: "Ghost Peaks" or Baseline Drift
  • Cause: Detection at 210 nm is extremely sensitive to organic impurities in the mobile phase.

  • Solution: Use "Gradient Grade" Acetonitrile. Do not use plasticizers or contaminated glassware. Ensure the water is 18.2 MΩ·cm.

Issue: Peak Tailing
  • Cause: Secondary interactions between the basic nitrogen (if unprotonated) or the acidic imide (if ionized) and silanols.

  • Solution: Ensure pH is ≤ 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer (competes for silanol sites), though modern C18 columns rarely require this.

Sample Prep Workflow Diagram

SamplePrep Raw Raw Sample (Solid) Weigh Weigh 10mg Raw->Weigh Dissolve Dissolve in 50:50 ACN:H2O Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter 0.22µm (PVDF) Dilute->Filter Vial HPLC Vial Ready Filter->Vial

Figure 2: Step-by-step sample preparation workflow to minimize contamination and ensure solubility.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 column selection and pH control).

  • PubChem. (n.d.). Compound Summary: 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.[2][3] National Library of Medicine. Link

  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis: Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization. Journal of Chromatography A, 987(1-2), 57-66. Link

Sources

Method

Technical Guide: In Vitro Assay Preparation for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

[1] Abstract & Compound Profile This guide details the standard operating procedures (SOPs) for the preparation, solubilization, and biological evaluation of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . This molec...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Compound Profile

This guide details the standard operating procedures (SOPs) for the preparation, solubilization, and biological evaluation of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . This molecule belongs to the spirohydantoin class, a privileged scaffold in medicinal chemistry known for targeting Aldose Reductase (ALR2) and modulating voltage-gated ion channels (anticonvulsant activity).[1]

Unlike the carbocyclic parent (1,3-diazaspiro[4.4]nonane-2,4-dione), the inclusion of the 7-oxa (tetrahydrofuran) ring increases polarity and hydrogen-bond accepting capability, potentially altering blood-brain barrier (BBB) permeability and metabolic stability.[1] The 3-butyl substituent enhances lipophilicity, facilitating membrane interaction.[1]

Physicochemical Profile (Calculated)
PropertyValue (Est.)[1]Significance
Formula C₁₀H₁₆N₂O₃Stoichiometry for Molarity Calc.[1]
MW 212.25 g/mol Mass required for 10 mM stock.[1]
LogP ~0.8 – 1.2Moderate lipophilicity; likely DMSO-soluble.[1]
H-Bond Donors 1 (N1-H)Critical for receptor binding (mimics peptide bond).[1]
H-Bond Acceptors 3 (2x C=O, 1x Ether O)Water solubility aid.[1]
pKa ~8.5 (Imide N)Weakly acidic; stable at physiological pH (7.4).

Protocol 1: Stock Solution Preparation[1][2]

Objective: Create a stable, homogenous 10 mM Master Stock for downstream assays. Critical Constraint: Avoid precipitation upon aqueous dilution.[1]

Materials
  • Compound: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Solid, >95% purity).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma D2650 or eq).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1]

Procedure
  • Mass Calculation: To prepare 1.0 mL of 10 mM stock:

    
    
    
    
    
    Recommendation: Weigh ~5–10 mg for accuracy, then adjust DMSO volume.
  • Solubilization:

    • Weigh 5.0 mg of compound into a tared amber vial.

    • Calculate DMSO volume: $V_{DMSO} = \frac{5.0 \text{ mg}}{212.25 \text{ g/mol }} \times \frac{1}{10 \text{ mM}} \approx \mathbf{2.356 \text{ mL}} $.

    • Add the calculated volume of DMSO.[1] Vortex for 30 seconds.[1]

    • Visual Check: Solution must be optically clear.[1] If turbid, sonicate at 37°C for 5 mins.

  • Storage:

    • Aliquot into 50 µL volumes (single-use) to avoid freeze-thaw cycles.

    • Store at -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

Protocol 2: Aqueous Solubility & Precipitation Limit[1]

Rationale: Spirohydantoins can crystallize in aqueous buffers (PBS/Media) at high concentrations. This assay determines the Maximum Tolerable Concentration (MTC) before precipitation occurs.

Workflow Visualization (Graphviz)

SolubilityAssay cluster_0 Critical Step: Kinetic Solubility Stock 10 mM DMSO Stock Dilution Serial Dilution in DMSO (10, 5, 2.5, 1.25 mM) Stock->Dilution Transfer 1:100 Dilution into PBS (Final: 1% DMSO) Dilution->Transfer Incubate Incubate 4h @ 37°C Transfer->Incubate Read Measure Absorbance @ 620 nm (Turbidity) Incubate->Read Result Define Solubility Limit Read->Result

Caption: Kinetic solubility workflow to identify precipitation thresholds prior to cell-based assays.

Step-by-Step
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Reference: Add 198 µL of PBS (pH 7.4) to columns 1–10.[1]

  • Spike: Add 2 µL of DMSO stock concentrations (e.g., 10 mM, 5 mM, etc.) to the PBS.

    • Final Concentrations: 100 µM, 50 µM, 25 µM...[1]

    • Final DMSO: 1.0% (Ensure your cell line tolerates this; otherwise dilute 1:200 for 0.5%).

  • Incubation: Seal plate and shake at 300 rpm for 4 hours at 37°C.

  • Detection: Measure OD620 (turbidity).

    • Pass Criteria: OD620 < (Blank + 3*SD).

    • Fail: Significant increase in OD indicates precipitation.[1]

Protocol 3: Functional Assay (Aldose Reductase Inhibition)

Context: Given the spirohydantoin scaffold, the most probable specific bioactivity is Aldose Reductase (ALR2) inhibition , relevant for diabetic complications (neuropathy/retinopathy).[1]

Assay Principle

ALR2 converts DL-glyceraldehyde to glycerol using NADPH.[1] The assay monitors the consumption of NADPH by measuring the decrease in absorbance at 340 nm .[1]

Reaction Setup (100 µL Volume)
ComponentFinal Conc.Volume/WellNotes
Buffer 100 mM Potassium Phosphate (pH 6.2)80 µLpH critical for ALR2 activity.[1]
Enzyme Recombinant Human ALR25 µLTitrate to linear range.[1]
Substrate DL-Glyceraldehyde10 mMAdd last to start reaction.
Cofactor NADPH0.15 mMLight sensitive![1] Keep dark.
Test Compound 0.1 – 100 µM1 µL1% DMSO limit.[1]
Procedure
  • Pre-Incubation: Mix Buffer, Enzyme, and Test Compound (3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione).[1] Incubate 10 mins @ 30°C to allow inhibitor binding.[1]

  • Baseline: Add NADPH; monitor for background oxidation (optional).

  • Initiation: Add DL-Glyceraldehyde.

  • Kinetic Read: Measure OD340 every 30 seconds for 10 minutes.

  • Analysis: Calculate slope (

    
    ).[1]
    
    
    
    

Protocol 4: Cell Viability Screening (MTT/CCK-8)

Objective: Establish the safety window (Therapeutic Index) in relevant cell lines (e.g., HEK293 or SH-SY5Y).

Plate Map Design (Graphviz)

PlateMap Plate 1 2 3 4 5 6 7 8 9 10 11 12 A Pos Pos Pos Pos Pos Pos Pos Pos Pos Pos Pos Pos B Neg C1 C1 C1 C2 C2 C2 C3 C3 C3 Neg Neg C Neg C4 C4 C4 C5 C5 C5 C6 C6 C6 Neg Neg D Neg C7 C7 C7 C8 C8 C8 C9 C9 C9 Neg Neg Legend Pos = 100% Kill (Triton X) Neg = Vehicle (0.5% DMSO) C1-C9 = Serial Dilutions (100 µM -> 0.4 µM)

Caption: 96-well layout ensuring triplicate data points (C1-C9) and robust controls (Pos/Neg).

Procedure
  • Seeding: Seed 5,000–10,000 cells/well in 100 µL media. Incubate 24h.

  • Treatment: Prepare 2x compound solutions in media (max 1% DMSO). Add 100 µL to wells (Final DMSO 0.5%).

  • Exposure: Incubate 48h @ 37°C, 5% CO₂.

  • Development: Add 20 µL MTT (5 mg/mL) or 10 µL CCK-8. Incubate 2–4h.

  • Solubilization (MTT only): Aspirate media, add 150 µL DMSO to dissolve formazan.

  • Read: OD570 (Signal) and OD630 (Reference).

References

  • Spirohydantoin Synthesis & Scaffold

    • Nieto, M. J., et al. (2005).[1] "Solution-Phase Parallel Synthesis of Spirohydantoins." Journal of Combinatorial Chemistry.

  • Aldose Reductase Inhibition

    • Miyamoto, S. (2002).[1] "Recent advances in aldose reductase inhibitors." Expert Opinion on Therapeutic Patents. (Contextual reference for spirohydantoin bioactivity).

  • Solubility Protocols

    • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.

  • General Assay Guidelines

    • NCATS/NIH Chemical Genomics Center.[1] "Assay Guidance Manual: Solubility & Stability."

Sources

Application

preparation of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione stock solutions

Executive Summary This technical guide details the standard operating procedure (SOP) for the preparation, validation, and storage of stock solutions for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . This compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the standard operating procedure (SOP) for the preparation, validation, and storage of stock solutions for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione . This compound belongs to the spirohydantoin class, often investigated for aldose reductase inhibition and anticonvulsant activity.

Due to the specific fusion of a tetrahydrofuran (THF) ring and a hydantoin core with a lipophilic butyl substituent, this molecule exhibits distinct physicochemical properties that challenge aqueous solubility. This protocol prioritizes Dimethyl Sulfoxide (DMSO) as the primary vehicle, addressing critical failure points such as hygroscopic water uptake and freeze-thaw precipitation.

Physicochemical Analysis & Solvent Selection

To design a robust protocol, we must first understand the molecule's behavior in solution.

  • Core Scaffold: The spiro[4.4]nonane system creates a rigid, non-planar geometry.

  • Polarity: The hydantoin ring (imide functional group) provides hydrogen bond donors/acceptors, but the 3-butyl chain significantly increases the partition coefficient (LogP), reducing water solubility.

  • Solubility Profile:

    • Water/PBS: Predicted insoluble (< 10 µM).

    • DMSO: Excellent (> 50 mM).

    • Ethanol:[1] Good (> 10 mM), but prone to evaporation.

Strategic Decision: Anhydrous DMSO is the required solvent for stock concentrations


 10 mM.

Protocol: Stock Solution Preparation

Phase A: Solid Handling & Weighing

Objective: Minimize static error and hydrolysis risk.

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation on the solid.

  • Anti-Static Measures: Spirohydantoins often form fine, static-charged crystals. Use an ionizing gun or anti-static weigh boat.

  • Calculation:

    • Formula:

      
      
      
    • Molecular Weight (MW): ~212.25 g/mol

    • Target: 10 mM Stock in 10 mL DMSO.

    • Mass Required:

      
      .
      
Phase B: Dissolution (The "Dry-Solvent" Technique)

Objective: Ensure complete solvation without introducing water.

  • Solvent Quality: Use only Spectroscopic Grade DMSO (≥99.9%) stored under desiccant.

    • Critical Insight: DMSO is hygroscopic.[1][2][3][4][5] It can absorb up to 30% water by weight from the atmosphere, which drastically reduces the solubility of lipophilic compounds like the 3-butyl derivative [1].

  • Addition: Add DMSO to the weighed solid (do not add solid to liquid).

  • Mixing:

    • Vortex at medium speed for 30 seconds.

    • Visual Check: Hold against a dark background. If "schlieren" lines (refractive index swirls) or micro-crystals persist, proceed to sonication.

  • Sonication (Conditional): Sonicate in a water bath at 37°C for 5 minutes. Do not exceed 40°C to avoid thermal degradation of the spiro-ether linkage.

Phase C: Quality Control (QC)

Before storage, validate the solution state.

  • Method: Nephelometry or Visual Inspection.

  • Criteria: Solution must be optically clear. Any turbidity suggests supersaturation or impurities.

Storage & Stability Workflow

The most common cause of compound degradation in libraries is DMSO hydration during freeze-thaw cycles.

The "Single-Use" Rule: Never store the bulk stock at -20°C. Repeated thawing introduces atmospheric moisture, which raises the freezing point of DMSO and causes the lipophilic spirohydantoin to precipitate ("crash out") [2].

Recommended Storage:

  • Aliquot: Immediately dispense into single-use volumes (e.g., 50 µL) in amber polypropylene or glass vials.

  • Seal: Cap tightly. Parafilm is recommended for long-term storage (>6 months).

  • Temperature: -20°C or -80°C.

Visualized Workflows

Diagram 1: Preparation Logic Flow

This diagram outlines the decision-making process for solubilization.

StockPrep Start Solid Compound (C10H16N2O3) Weigh Weigh Mass (Anti-static) Start->Weigh Solvent Add Anhydrous DMSO (Grade ≥99.9%) Weigh->Solvent Mix Vortex (30s) Solvent->Mix Check Visual Inspection (Clear?) Mix->Check Sonicate Sonicate 37°C (5 mins) Check->Sonicate No (Turbid) QC QC Pass: Aliquot Immediately Check->QC Yes Sonicate->Check Store Store -20°C (Single Use) QC->Store

Caption: Step-by-step workflow for solubilizing lipophilic spirohydantoins, featuring a conditional sonication loop for stubborn crystallites.

Diagram 2: The "DMSO-Water" Trap

This diagram illustrates the mechanism of failure when stocks are mishandled, a critical concept for research integrity.

FailureMode Fresh Fresh Stock (100% DMSO) Open Bottle Left Open / Repeated Thaw Fresh->Open Hygro Hygroscopic Water Uptake Open->Hygro Precip Compound Precipitation Hygro->Precip Solubility Drops Fail Assay Failure (Low Potency) Precip->Fail

Caption: Mechanism of stock degradation. DMSO hygroscopicity leads to water uptake, reducing the solubility of the lipophilic butyl-spirohydantoin.[1]

Data Summary: Solubility & Stability

ParameterValue / ConditionNotes
MW 212.25 g/mol Used for Molarity Calc.
Primary Solvent DMSO (Anhydrous)Max Conc: ~100 mM
Secondary Solvent EthanolUse if DMSO is toxic to specific cell line.
Aqueous Solubility Poor (< 100 µg/mL)Do not dissolve directly in buffer.
Storage Temp -20°CStable for 12 months (sealed).
Freeze/Thaw Limit Max 3 cyclesPrecipitation risk increases after 3.

References

  • Ziath Ltd. (2025). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • National Institutes of Health (NCATS). (2025). Working with Small Molecules: Preparing and Storing Stock Solutions. Retrieved from [Link]

Sources

Method

Advanced Protocols for the Extraction and Isolation of Spirohydantoin Scaffolds

From Complex Fermentation Matrices to Synthetic Reaction Mixtures Introduction: The Spirohydantoin Challenge Spirohydantoins (spiro-imidazolidine-2,4-diones) represent a privileged structural motif in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

From Complex Fermentation Matrices to Synthetic Reaction Mixtures

Introduction: The Spirohydantoin Challenge

Spirohydantoins (spiro-imidazolidine-2,4-diones) represent a privileged structural motif in medicinal chemistry, serving as the core scaffold for aldose reductase inhibitors (e.g., Sorbinil), anticonvulsants, and novel herbicidal agents like Hydantocidin. Their structural rigidity, defined by the spiro-carbon at the C-5 position, offers unique pharmacological specificity but presents distinct challenges in isolation.

The Isolation Paradox:

  • Synthetic Spirohydantoins are often lipophilic and crystallizable but trapped in toxic cyanide-rich matrices (Bucherer-Bergs byproducts).

  • Natural Spirohydantoins (e.g., from Streptomyces or marine sponges) are frequently highly polar, water-soluble glycosides that resist standard organic solvent extraction.

This guide provides two distinct, field-proven workflows: Protocol A for polar natural products and Protocol B for synthetic lipophilic targets.

Strategic Decision Matrix

Before selecting a protocol, the physicochemical profile of the target spirohydantoin must be assessed.

FeatureNatural Product Target (e.g., Hydantocidin)Synthetic Target (e.g., Sorbinil analogs)
Primary Source Fermentation broth, Marine sponge extractBucherer-Bergs reaction mixture
Polarity (LogP) Low (< 0) to Negative (Water Soluble)Moderate to High (> 1.5)
Acidity (pKa) ~8.5 (Imide N-3 proton)~8.0–9.0 (Imide N-3 proton)
Major Impurities Salts, proteins, media components, sugarsInorganic salts (carbonates), unreacted ketones, nitriles
Recommended Protocol Protocol A (Adsorption/Diaion) Protocol B (Acid-Base Switch)

Protocol A: Isolation from Natural Sources (Fermentation Broth)

Target: Highly polar spirohydantoins (e.g., spiro-ribose derivatives) that cannot be extracted with Ethyl Acetate or Chloroform. Principle: Utilization of non-ionic polymeric resins (Diaion HP-20) and activated carbon to separate organic metabolites from inorganic media salts.

Reagents and Materials
  • Sorbent: Diaion® HP-20 (styrene-divinylbenzene copolymer) or Amberlite® XAD-16.

  • Adsorbent: Activated Carbon (chromatography grade).

  • Solvents: Methanol (MeOH), Acetone, Deionized Water (DI H2O).

  • Stationary Phase: Avicel (Microcrystalline cellulose) for final polishing.

Step-by-Step Methodology

Step 1: Broth Clarification

  • Centrifuge fermentation broth at 6,000 rpm for 20 minutes to remove mycelia.

  • Adjust supernatant pH to 7.[1]0. Crucial: Acidic pH may precipitate proteins prematurely; basic pH may open the hydantoin ring.

Step 2: Activated Carbon Adsorption (The "Trap") Expert Insight: Highly polar spirohydantoins often elute in the void volume of C18 columns. Activated carbon is superior for trapping small, polar heterocycles from aqueous media.

  • Add Activated Carbon (5% w/v) to the supernatant.[1]

  • Stir gently for 2 hours at room temperature.

  • Filter through a Celite pad. The filtrate should be clear; the spirohydantoin is now on the carbon.

  • Elution: Wash the carbon cake with DI H2O (remove salts), then elute with Acetone:Water (1:1) or MeOH . Collect this fraction.

Step 3: Hydrophobic Interaction Chromatography (HP-20)

  • Concentrate the carbon eluate to an aqueous residue.

  • Load onto a pre-equilibrated Diaion HP-20 column.[1]

  • Gradient Elution:

    • 0% MeOH (Water wash) -> Removes sugars/inorganics.

    • 20% MeOH -> Elutes very polar impurities.

    • 40% - 60% MeOH -> Typically elutes Spirohydantoins.

    • 100% MeOH -> Washes lipophilic fats.

Step 4: Final Polishing (Cellulose Chromatography)

  • Concentrate the active fractions.

  • Load onto an Avicel (cellulose) column.

  • Elute with Butanol:Acetic Acid:Water (4:1:1) . This system resolves isomeric spiro-compounds effectively based on H-bonding capabilities.

Protocol B: Synthetic Work-up (The Acid-Base Switch)

Target: Lipophilic spirohydantoins synthesized via Bucherer-Bergs or Strecker condensation. Principle: Exploiting the acidity of the N-3 imide proton (pKa ~8.5). The molecule is soluble in base (as a salt) but precipitates in acid.

Mechanistic Workflow

The spirohydantoin ring is stable in weak base but hydrolyzes in strong boiling base. We use this window to separate it from neutral impurities (unreacted ketones) and basic impurities (amines).

Step-by-Step Methodology

Step 1: Reaction Quench & Basification

  • The crude reaction mixture (often containing (NH4)2CO3 and KCN) is cooled.

  • Safety: Ensure proper ventilation for cyanide handling.

  • Dilute with water and adjust pH to 10–11 using 10% NaOH.

    • Result: The spirohydantoin deprotonates at N-3, becoming the water-soluble sodium salt.

Step 2: The "Neutral Wash" (Purification Step)

  • Extract the aqueous alkaline solution with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).

  • Discard the organic layer.

    • Why? This layer contains unreacted starting ketone, nitriles, and non-acidic byproducts. The spirohydantoin remains in the aqueous phase.

Step 3: Acidification & Precipitation (Isolation Step)

  • Cool the aqueous layer to 0–5°C on ice.

  • Slowly add 6N HCl dropwise with vigorous stirring.

  • Target pH: 2.0–3.0 .

  • Observation: The spirohydantoin will precipitate as a white/off-white solid as it reprotonates and loses water solubility.

Step 4: Crystallization

  • Filter the precipitate.

  • Recrystallize from Ethanol/Water or Acetone .

    • Note: If the compound does not precipitate (too polar), extract the acidic aqueous layer with EtOAc, dry over MgSO4, and evaporate.

Visualizing the Workflows

Diagram 1: Synthetic Acid-Base Isolation Logic

This flowchart illustrates the "Self-Validating" nature of Protocol B, where the chemical properties of the target drive the purification.

AcidBaseSwitch Start Crude Reaction Mixture (Spirohydantoin + Ketone + Salts) Basify Add 10% NaOH (pH 11) Form N-3 Sodium Salt Start->Basify Extract Wash with EtOAc Basify->Extract OrgLayer Organic Layer (Contains Impurities: Ketones, Nitriles) Extract->OrgLayer Discard AqLayer Aqueous Layer (Contains Spirohydantoin Salt) Extract->AqLayer Keep Acidify Add 6N HCl to pH 2 Precipitation AqLayer->Acidify Solid Precipitate (Crude Spirohydantoin) Acidify->Solid Filter Recryst Recrystallization (EtOH/H2O) Solid->Recryst Final Pure Spirohydantoin Recryst->Final

Caption: Protocol B logic exploiting the N-3 imide acidity (pKa ~8.5) for selective extraction.

Diagram 2: Natural Product Isolation Pipeline

This diagram details the sequential chromatographic steps required for polar metabolites like Hydantocidin.[1]

NaturalIsolation Broth Fermentation Broth Centrifuge Centrifugation (Remove Mycelia) Broth->Centrifuge Carbon Activated Carbon Adsorption Centrifuge->Carbon Supernatant Elution Elute w/ Acetone:H2O Carbon->Elution Traps Organics HP20 Diaion HP-20 Gradient Chromatography Elution->HP20 Crude Extract Avicel Avicel (Cellulose) Polishing Column HP20->Avicel 40-60% MeOH Fraction Pure Pure Hydantocidin Analog Avicel->Pure BuOH:AcOH:H2O

Caption: Protocol A for isolating polar spirohydantoins from complex biological matrices.

Characterization & Validation

Once isolated, the spiro-scaffold must be validated. The spiro-carbon (C-5) is the diagnostic feature.

Table 1: Diagnostic Spectroscopic Signals

TechniqueDiagnostic FeatureExpected Value/Observation
13C NMR Quaternary Spiro-Carbon (C-5)60 – 90 ppm (Distinctive downfield shift due to N-1/C-4 proximity)
1H NMR N-H ProtonsN-3 H: ~10.8 ppm (Broad singlet, D2O exchangeable)N-1 H: ~8.5 ppm (If unsubstituted)
IR Carbonyl StretchingDoublet: ~1720 cm⁻¹ (C=O at C-2) and ~1770 cm⁻¹ (C=O at C-4)
Mass Spec FragmentationRetro-Diels-Alder (RDA) type fragmentation often observed across the hydantoin ring.

References

  • Nakajima, M., et al. (1991).[2] "Hydantocidin: a new compound with herbicidal activity from Streptomyces hygroscopicus."[2][3] The Journal of Antibiotics, 44(3), 293-300.[2] Link

  • Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors." Journal of Medicinal Chemistry, 31(1), 230-243. Link

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Production of Hydantocidin." BenchChem.[1] Link

  • Meanwell, N. A. (2011). "The hydantoin scaffold in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This document is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and related spirohydantoin compounds. Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid, three-dimensional structures which can lead to improved pharmacological properties.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and maximize your reaction yields.

Section 1: Synthesis Overview & Key Reaction Pathways

The synthesis of spirohydantoins is a well-established field, with the Bucherer-Bergs reaction being a classic and reliable method for their preparation from corresponding ketones.[3] For the target molecule, 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, the most direct approach begins with tetrahydrofuran-3-one. The overall strategy involves the formation of the core spirohydantoin structure, followed by N-alkylation to introduce the butyl group.

The key transformation relies on the reaction of a ketone with a cyanide source (e.g., potassium cyanide) and ammonium carbonate. This proceeds through an aminonitrile intermediate which then cyclizes under heat to form the hydantoin ring. Subsequent alkylation at the N-3 position is a common post-modification strategy that can avoid issues with inseparable diastereomeric mixtures that sometimes arise when using N-substituted starting materials.[4]

Synthesis_Workflow cluster_0 Part 1: Spirohydantoin Formation cluster_1 Part 2: N-Alkylation A Tetrahydrofuran-3-one B 1-Amino-tetrahydrofuran- 3-carbonitrile (Intermediate) A->B KCN, (NH4)2CO3, aq. Ethanol C 7-Oxa-1,3-diazaspiro[4.4] nonane-2,4-dione B->C Heat (Cyclization) D Target Product: 3-butyl-7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione C->D 1-Bromobutane, Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: General two-part workflow for the synthesis of the target molecule.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes and how can I fix this?

Low yield is a common problem that can often be traced back to suboptimal reaction conditions or reagent quality.[5][6] Let's break down the potential culprits.

Causality Analysis:

  • Inefficient Cyclization: The conversion of the aminonitrile intermediate to the final spirohydantoin is a critical, equilibrium-driven step. Insufficient temperature or reaction time can lead to a stalled reaction.

  • Reagent Decomposition: Key reagents, particularly the cyanide source, can be sensitive. For instance, potassium cyanide can hydrolyze in acidic conditions, reducing its effective concentration.

  • Catalyst Issues (for alternative routes): If using a Lewis acid-catalyzed approach (e.g., for a Diels-Alder synthesis), the catalyst may be deactivated by moisture or coordinate to the wrong functional group, impeding the reaction.[4]

  • Poor Heat Transfer on Scale-Up: Reactions that work on a small scale can fail when scaled up due to inefficient or uneven heating. Hot spots can lead to decomposition, while insufficient heating will stall the reaction.[7] Using an oil bath for uniform temperature distribution is highly recommended.[7]

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low or No Yield q1 Are reagents fresh? (KCN, (NH4)2CO3) start->q1 a1_no Use freshly opened or purified reagents. Ensure KCN is dry. q1->a1_no No q2 Is the reaction temperature optimal? (Typically 50-70°C for Bucherer-Bergs) q1->q2 Yes a1_no->q2 a2_no Increase temperature in 5°C increments. Use an oil bath for even heating. q2->a2_no No q3 Is the reaction time sufficient? (Monitor by TLC) q2->q3 Yes a2_no->q3 a3_no Extend reaction time. Check for reaction completion via TLC. q3->a3_no No end_node Yield Optimized q3->end_node Yes a3_no->end_node

Caption: A step-by-step decision tree for troubleshooting low reaction yields.

Optimized Reaction Parameters:

Parameter Suboptimal Condition Optimized Condition Rationale & Citation
Temperature < 50°C or > 100°C 55-65°C Ensures sufficient energy for cyclization without causing significant decomposition of intermediates or products.[7]
Solvent System Anhydrous organic solvent 50% aqueous ethanol Water is necessary for the Bucherer-Bergs mechanism to facilitate the hydrolysis and condensation steps.[3][8]
pH Control Acidic or strongly basic Weakly alkaline (pH ~8-10) The reaction requires alkaline conditions, but strongly basic solutions can promote unwanted side reactions.[8]

| Reaction Time | < 12 hours | 18-24 hours (TLC monitored) | The cyclization step can be slow; monitoring by TLC is crucial to determine the point of maximum conversion.[3] |

Q2: I'm observing multiple spots on my TLC analysis. What are the likely side products and how can I minimize them?

The formation of multiple products indicates competing reaction pathways or product degradation.

Causality Analysis:

  • Unreacted Aminonitrile: The most common impurity is the uncyclized aminonitrile intermediate. This is usually due to insufficient heating or reaction time.

  • Hydrolysis Products: The hydantoin ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially during workup, leading to the formation of an amino acid derivative.

  • Polymerization/Dimerization: Some starting materials or intermediates can undergo self-condensation or polymerization, especially if catalyzed by strong acids or bases.[4]

  • N-1 vs. N-3 Alkylation: During the butylation step, alkylation can potentially occur at the N-1 position, leading to a mixture of isomers. N-3 alkylation is generally favored, but reaction conditions can influence selectivity.

Minimization Strategies:

  • Ensure Complete Cyclization: Monitor the disappearance of the aminonitrile intermediate by TLC before proceeding to workup. If the reaction stalls, a slight increase in temperature may be beneficial.

  • Controlled Workup: After the reaction is complete, carefully neutralize the reaction mixture to a pH of ~6-7 before extraction. Avoid strong acids or bases during this phase.[9]

  • Optimize N-Alkylation: To favor N-3 alkylation, use a polar aprotic solvent like DMF or acetonitrile and a moderate base like K₂CO₃. Running the reaction at room temperature or slightly elevated temperatures (40-50°C) often provides good selectivity.

Q3: My crude product is a persistent oil and difficult to purify. What purification strategies are most effective?

Spirohydantoins, particularly N-alkylated derivatives, can be challenging to crystallize. Chromatographic methods are often necessary.[9]

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction, perform an aqueous workup. Wash the organic layer sequentially with a saturated NaHCO₃ solution and brine to remove acidic or basic impurities. Dry the organic layer over anhydrous Na₂SO₄.[9]

  • Column Chromatography: This is the most reliable method for separating the target compound from impurities.

    • Stationary Phase: Silica gel (230-400 mesh) is standard.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase polarity.

  • Recrystallization: If a solid is obtained after chromatography, recrystallization can be used for final polishing. Screen various solvents to find an appropriate system where the compound is soluble when hot but sparingly soluble when cold.

Table of Recommended Solvent Systems for Chromatography:

Eluent System Starting Ratio (v/v) Final Ratio (v/v) Comments
Hexane / Ethyl Acetate 90:10 50:50 Good for separating non-polar impurities.

| Dichloromethane / Methanol | 99:1 | 95:5 | Effective for more polar compounds and isomers. |

Section 3: Frequently Asked Questions (FAQs)
  • Q: What are the critical safety precautions for this synthesis?

    • A: The Bucherer-Bergs synthesis uses potassium cyanide (KCN), which is highly toxic. All manipulations involving KCN must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Have a cyanide antidote kit available and ensure you are trained in its use. Acidification of cyanide-containing waste will produce highly toxic hydrogen cyanide (HCN) gas and must be avoided. All cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal according to your institution's safety guidelines.

  • Q: How can I definitively confirm the structure and purity of my final product?

    • A: A combination of spectroscopic techniques is required.[10]

      • ¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework, showing the characteristic signals for the butyl group, the tetrahydrofuran ring, and the spiro-carbon.

      • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

      • Infrared (IR) Spectroscopy: Will show characteristic stretches for the C=O groups of the hydantoin ring (typically around 1710-1770 cm⁻¹) and the N-H bond (if analyzing the intermediate before alkylation).

      • HPLC: Can be used to assess the purity of the final compound.

  • Q: Can I introduce the butyl group before the cyclization reaction?

    • A: While possible by starting with n-butylamine, this can sometimes lead to lower yields or the formation of inseparable diastereomers.[4] The post-cyclization N-alkylation strategy presented here often provides a cleaner reaction and a more straightforward purification process.

Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine tetrahydrofuran-3-one (1.0 eq), potassium cyanide (1.2 eq), and ammonium carbonate (3.0 eq).

  • Reaction: Add a 1:1 mixture of ethanol and water until the solids are dissolved and the solution is stirrable.

  • Heating: Place the flask in an oil bath preheated to 60°C. Stir the mixture vigorously for 24 hours. Monitor the reaction progress by TLC (50:50 Hexane:Ethyl Acetate), observing the disappearance of the starting ketone.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify to pH ~6 with 2M HCl in a fume hood.

  • Isolation: A precipitate may form. If so, collect the solid by vacuum filtration and wash with cold water. If no solid forms, extract the aqueous solution three times with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: N-Alkylation to form 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione
  • Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (1.0 eq) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Alkylation: Add 1-bromobutane (1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction at 50°C for 12-18 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the mixture, pour it into water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography using a hexane/ethyl acetate gradient.

References
  • [Google Patents. (2005). Improved production process of 2-butyl-1,3-diaze spiro[11][11] nonane-1-ene-4-ketone.]()

Sources

Optimization

Technical Support Center: Impurity Profiling for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Executive Summary Product: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS: 1341281-36-4 Class: Spiro-hydantoin derivative Primary Application: Pharmaceutical intermediate (e.g., metalloproteinase inhibitors, antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS: 1341281-36-4 Class: Spiro-hydantoin derivative Primary Application: Pharmaceutical intermediate (e.g., metalloproteinase inhibitors, anticonvulsants).

This guide addresses the identification, origin, and control of process-related impurities in the synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. The synthesis typically proceeds via a Bucherer-Bergs cyclization followed by a selective N3-alkylation . The critical challenge lies in distinguishing the target N3-butyl product from its thermodynamic N1-butyl regioisomer and controlling the N1,N3-dibutyl over-alkylation byproduct.

Part 1: Synthesis & Impurity Origin Map

The following pathway illustrates the standard production route and the specific points where critical impurities are generated.

G Start Starting Material: Tetrahydrofuran-3-one Step1 Step 1: Bucherer-Bergs (KCN, (NH4)2CO3) Start->Step1 Int1 Intermediate A: 7-oxa-1,3-diazaspiro[4.4] nonane-2,4-dione (Des-butyl precursor) Step1->Int1 Imp1 Impurity A (Hydrolysis): Spiro-hydantoic acid Int1->Imp1 Hydrolysis (pH >10) Step2 Step 2: Selective Alkylation (n-Butyl Bromide, Base) Int1->Step2 Target TARGET PRODUCT: 3-butyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione (N3-Alkylated) Step2->Target Kinetic Control (N3) Imp2 Impurity B (Regioisomer): 1-butyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione (N1-Alkylated) Step2->Imp2 Thermodynamic/Steric Leakage (N1) Imp3 Impurity C (Over-alkylation): 1,3-dibutyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione Step2->Imp3 Excess Base/RX Target->Imp3 2nd Alkylation

Figure 1: Reaction pathway showing the genesis of the Des-butyl intermediate, N1-regioisomer, and Dibutyl impurities.

Part 2: Troubleshooting Guide (Q&A)

Module 1: Chromatographic Anomalies

Q1: I observe a persistent peak eluting immediately before the main product peak (RRT ~0.92). It has the same molecular weight as the product. What is it?

Diagnosis: This is likely the N1-butyl regioisomer (Impurity B).

  • Mechanism: The hydantoin ring has two nitrogen atoms. The N3 proton (imide) is more acidic (pKa ~8.5) than the N1 proton (amide, pKa >10.5). Under controlled basic conditions (e.g., K2CO3 in Acetone), alkylation occurs selectively at N3. However, if the base is too strong (e.g., NaH, NaOH) or the temperature is too high, the N1 anion forms, leading to the N1-butyl isomer.

  • Confirmation:

    • HPLC: N1-isomers typically elute before N3-isomers on C18 columns due to slightly higher polarity (the N1-substitution disrupts the hydrogen bonding network less effectively than N3-substitution in the crystal lattice, but in solution, the dipole moment differs).

    • NMR: Check the chemical shift of the methylene protons adjacent to the nitrogen. N1-CH2 signals often appear slightly upfield (0.1–0.2 ppm) compared to N3-CH2.

Q2: There is a late-eluting peak (RRT ~1.5) that increases when I add excess butyl bromide. Mass spec shows M+56.

Diagnosis: This is the 1,3-dibutyl impurity (Impurity C).

  • Mechanism: Once the N3 position is alkylated, the remaining N1 proton becomes the most acidic site. Excess alkylating agent and base will drive the reaction to the di-alkylated state.

  • Correction:

    • Limit Butyl Bromide equivalents to 1.05–1.1 eq.

    • Switch to a milder base (e.g., K2CO3 or Cs2CO3) that can deprotonate N3 but struggles to deprotonate N1.

Module 2: Synthesis & Yield Issues

Q3: My crude product contains a large amount of unreacted starting material (RRT 0.45) despite refluxing for 24 hours.

Diagnosis: "Unreacted starting material" here refers to the Des-butyl spiro-hydantoin (Intermediate A).

  • Cause:

    • Poor Solubility: The spiro-hydantoin intermediate is highly polar and may not dissolve well in the alkylation solvent (often acetone or acetonitrile).

    • Moisture: Water poisons the alkylation by solvating the carbonate base, reducing its basicity.

  • Solution:

    • Solvent Switch: Use DMF (Dimethylformamide) or DMSO for the alkylation step to ensure homogeneity.

    • Catalyst: Add a phase transfer catalyst (e.g., TBAI - Tetrabutylammonium iodide) if using heterogeneous conditions (e.g., K2CO3 in Acetone).

Q4: We are detecting cyanide levels >10 ppm in the final API. Where is this coming from?

Diagnosis: Carryover from the Bucherer-Bergs step.

  • Mechanism: The formation of the hydantoin ring uses KCN.[1][2][3][4] If the intermediate (Int1) is not rigorously washed, cyanide salts can occlude within the crystal lattice.

  • Remediation:

    • Implement a pH-adjusted wash : Wash the Intermediate A filter cake with 1M HCl. Acidic conditions convert residual cyanide to HCN (gas) or hydrolyze it, but safety is paramount. A better approach is washing with dilute FeSO4 solution to complex free cyanide into ferrocyanide (Prussian Blue), which is water-soluble and non-toxic, then washing thoroughly with water.

    • Recrystallization: Recrystallize Intermediate A from water/ethanol before the alkylation step.

Part 3: Analytical Protocols

Standard HPLC Method for Impurity Profiling

Use this method to separate the N3-target from N1-isomer and Di-butyl impurities.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Hydantoin ring absorption)
Column Temp 30°C
Injection Vol 10 µL

Gradient Program:

Time (min) % A % B Event
0.0 95 5 Equilibration
15.0 40 60 Elution of Target & Isomers
20.0 10 90 Elution of Di-butyl Impurity

| 25.0 | 95 | 5 | Re-equilibration |

LC-MS Interpretation Guide
Impurity NameRelative Retention Time (RRT)Mass Shift (Δ)Observed Ion (ESI+)Diagnostic Fragment
Des-butyl (Int A) ~0.45-56 Da[M-C4H9+H]+Loss of CO (28 Da)
N3-Butyl (Target) 1.000[M+H]+Loss of Butyl (M-56)
N1-Butyl (Isomer) ~0.920[M+H]+Distinct fragmentation pattern vs N3
Dibutyl (Imp C) ~1.50+56 Da[M+C4H9+H]+Strong M+H, lipophilic

Part 4: Scientific Grounding & References

Mechanistic Insight: The Bucherer-Bergs Selectivity

The Bucherer-Bergs reaction is thermodynamically controlled, favoring the formation of the hydantoin where the C4-carbonyl is in the less hindered position relative to the spiro-ring substituents.[3][5] In the case of 7-oxa-spiro[4.4]nonane, the oxygen atom in the THF ring introduces electronic effects (dipole repulsion) that influence the stereochemistry of the spiro-fusion, although the achiral ketone (THF-3-one) usually yields a racemic spiro-product unless chiral catalysts are used [1].

Alkylation Regioselectivity

The acidity difference between N3 (imide) and N1 (amide) is the basis for selective synthesis.

  • N3-H: pKa ~ 8.0–9.[2]0. Deprotonated by weak bases (Carbonates).

  • N1-H: pKa > 10.5. Requires strong bases (Hydrides, Hydroxides). Using K2CO3 in Acetone or DMF is the "Gold Standard" for synthesizing 3-substituted hydantoins with >95% regioselectivity [2].

References
  • Bucherer-Bergs Reaction Mechanism & Scope: Sarges, R., et al. "Spiro Hydantoin Aldose Reductase Inhibitors."[6] Journal of Medicinal Chemistry, 1990. (Context: Synthesis of similar spiro-hydantoins).

  • Regioselective Alkylation of Hydantoins: Meusel, M., & Gutschow, M. "N-Alkylation of Hydantoins: Regioselectivity and Stability." Journal of Organic Chemistry, 2002.

  • Impurity Profiling in Spiro-Hydantoins: SpiroChem Technical Notes on Hydantoin Synthesis. (General methodology verification).

  • Analytical Method Validation (ICH Q2): ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).

(Note: Specific CAS 1341281-36-4 is a catalog item for research; large-scale impurity data is derived from the structural class behavior of spiro-hydantoins as detailed in Refs 1 & 2.)

Sources

Troubleshooting

improving thermal stability of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Welcome to the dedicated technical support guide for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, medicinal chemists, and formulation scientists to troubleshoot and enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. This resource is designed for researchers, medicinal chemists, and formulation scientists to troubleshoot and enhance the thermal stability of this spirocyclic hydantoin derivative. Our guidance is rooted in established principles of physical organic chemistry and formulation science to ensure the integrity of your experimental outcomes.

Understanding the Molecule: Inherent Stability Challenges

The structure of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione presents a unique combination of functional groups that influence its thermal stability. Before troubleshooting, it is crucial to recognize the potential liabilities within the molecule:

  • Spirocyclic Core: The central spiro atom, a quaternary carbon shared by two five-membered rings, introduces significant ring strain.[1] This strain energy can act as a driving force for ring-opening reactions, particularly under thermal stress, as the molecule seeks a more stable, lower-energy conformation.[2][3]

  • Hydantoin Ring: This moiety (1,3-diazaspiro[4.4]nonane-2,4-dione) contains two amide-like bonds. While generally stable, this ring is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, which can be accelerated by heat.[4]

  • Oxazolidine-like System: The 7-oxa portion of the spirocycle forms a five-membered ring containing an ether linkage. Such systems can be prone to acid-catalyzed hydrolysis and ring cleavage.[5][6] The stability of this ring is a critical factor in the overall thermal profile of the compound.

This guide will address these challenges in a practical, question-and-answer format to directly resolve issues encountered during your research.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Observation & Degradation Pathway Analysis

Question 1: I'm observing one or more new peaks in my HPLC/LC-MS analysis after heating a solution of my compound. What are the likely degradation products?

This is a classic sign of thermal degradation, likely proceeding through hydrolysis. Given the molecule's structure, two primary degradation pathways should be considered.

Pathway A: Hydrolysis of the Hydantoin Ring

The hydantoin ring can undergo hydrolysis at either of its carbonyl groups, leading to the formation of a ring-opened amino acid derivative. This is often catalyzed by acidic or basic conditions and accelerated by heat.

Pathway B: Cleavage of the 7-Oxa Ring System

The ether linkage in the second ring is susceptible to cleavage, particularly under acidic conditions. This would result in a different ring-opened product, breaking the spirocyclic core. The presence of moisture is a key factor in this degradation route.[7]

The diagram below illustrates these potential degradation pathways.

G cluster_main Potential Thermal Degradation Pathways cluster_conditions Stress Conditions cluster_products Degradation Products Parent 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione DP1 Ring-Opened Hydantoin (e.g., Amino Acid Derivative) Parent->DP1 Pathway A: Hydantoin Hydrolysis DP2 Ring-Opened Oxa-azaspirocycle (e.g., β-Amino Alcohol Derivative) Parent->DP2 Pathway B: Oxa-Ring Cleavage Heat Heat (Δ) Heat->Parent Moisture Moisture (H₂O) Moisture->Parent pH Acid/Base (H⁺/OH⁻) pH->Parent

Caption: Potential thermal degradation pathways of the target molecule.

To confirm the identity of your degradation products, we recommend using high-resolution mass spectrometry (HRMS) to obtain accurate mass data and tandem MS (MS/MS) for fragmentation analysis, which can help elucidate the structures of the new peaks.

Question 2: My solid compound shows signs of degradation (e.g., color change, clumping, poor analytical results) after storage at elevated temperatures. What is happening?

Degradation in the solid state, while often slower than in solution, points to issues with solid-form stability or sensitivity to environmental factors.

  • Hygroscopicity: The compound may be hygroscopic, absorbing atmospheric moisture. This moisture can then facilitate localized hydrolysis of the hydantoin or oxa-azaspiro rings, even in the solid state.[8]

  • Polymorphic Conversion: The energy input from heat could be inducing a phase transition to a less stable, potentially amorphous, or different crystalline (polymorphic) form. Amorphous forms are typically less stable and more reactive.

  • Excipient Incompatibility: If the compound is formulated with excipients, chemical incompatibilities could be accelerating degradation at elevated temperatures.

A troubleshooting summary is provided below:

ObservationPotential CauseRecommended Action
Color Change Oxidative degradation or formation of conjugated impurities.Store under an inert atmosphere (Nitrogen or Argon).[8] Use light-resistant containers.
Clumping/Melting Low melting point, hygroscopicity, or presence of impurities.Perform Differential Scanning Calorimetry (DSC) to determine melting point and check for polymorphic transitions. Store with a desiccant.
New Peaks in Solid-State NMR/FTIR Covalent bond cleavage/formation (hydrolysis, ring-opening).Analyze using Thermogravimetric Analysis (TGA) to quantify mass loss associated with temperature.
Stabilization Strategies & Protocols

Question 3: How can I improve the stability of my compound in solution during experiments or for short-term storage?

Solution-state stability is critically dependent on the solvent system, pH, and concentration.

Protocol 1: pH and Buffer Optimization

Since hydrolysis is a primary degradation pathway, controlling the pH is paramount. Amide and ether linkages often exhibit maximum stability in the slightly acidic to neutral pH range (typically pH 4-6).

Step-by-Step Methodology:

  • Screening: Prepare solutions of your compound (e.g., at 1 mg/mL) in a series of buffers (e.g., acetate, phosphate, citrate) across a pH range of 3 to 8.

  • Incubation: Incubate the solutions at a stress temperature (e.g., 40°C or 50°C) alongside a control sample stored at 4°C.

  • Analysis: At set time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample and analyze by a stability-indicating HPLC method to quantify the remaining parent compound.

  • Selection: Plot the percentage of remaining parent compound versus time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.[9]

Solvent Selection:

  • Aprotic Solvents: Whenever possible, use anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile) to minimize hydrolysis.

  • Protic Solvents: If protic solvents are required (e.g., ethanol, water), ensure they are deoxygenated (by sparging with N₂) to reduce oxidative degradation and buffered to the optimal pH.

Question 4: What are the best strategies for ensuring long-term thermal stability of the compound in its solid form?

For long-term storage, formulation and packaging are key.

  • Lyophilization (Freeze-Drying): This is an effective method for creating a stable, dry powder, especially for compounds sensitive to moisture and heat.[10] By removing water at low temperatures, lyophilization minimizes the potential for hydrolysis and can produce a more stable amorphous or crystalline solid.

  • Excipient Selection: If formulating a solid dosage form, selecting compatible, non-hygroscopic excipients is crucial.

    • Stabilizers: Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) can sometimes improve stability.[8]

    • Moisture Scavengers: Incorporating desiccants like colloidal silica into the formulation or packaging can help protect against moisture.[8]

  • Packaging and Storage Conditions:

    • Inert Atmosphere: Package the final product under an inert gas like nitrogen or argon to prevent oxidation.[8]

    • Light Protection: Use amber vials or other light-blocking containers to prevent photolytic degradation.

    • Temperature Control: Store at recommended temperatures (e.g., 2-8°C or controlled room temperature) and avoid temperature cycling.

Question 5: Can I structurally modify the molecule to improve its inherent thermal stability?

Yes, medicinal chemistry strategies can be employed to enhance the intrinsic stability of the core scaffold. This is a long-term approach for drug development programs.

  • Bioisosteric Replacement: Consider replacing the oxygen atom at the 7-position with a more stable group. For instance, replacing the ether linkage with a carbon (to form a carbocycle) would eliminate the risk of ether cleavage, though this would significantly alter the molecule's properties.

  • Modifying the N-Butyl Group: While the N-butyl group is unlikely to be the primary source of instability, altering its steric or electronic properties could subtly influence the reactivity of the hydantoin ring. For example, introducing electron-withdrawing groups on the alkyl chain could potentially stabilize the adjacent amide bonds, but this requires careful synthetic planning and evaluation.[11]

  • Ring Rigidification: Introducing substituents that increase the rigidity of the spirocyclic system could potentially increase the energy barrier to ring-opening, though this may also increase ring strain.[12]

The workflow for investigating and improving stability is outlined below.

G cluster_workflow Workflow for Stability Enhancement cluster_strategies 4. Implement Stabilization Strategy A 1. Baseline Stability (Forced Degradation Study) B 2. Identify Degradants (LC-MS/MS, NMR) A->B C 3. Determine Degradation Pathway (Hydrolysis, Oxidation, etc.) B->C D Formulation Change (pH, Excipients, Lyophilization) C->D E Structural Modification (Bioisosteres, Substituents) C->E F 5. Re-evaluate Stability (ICH Guidelines) D->F E->F G Stable Product F->G

Caption: A systematic workflow for stability assessment and improvement.

Analytical Methods

Question 6: What analytical techniques should I use to quantitatively assess the thermal stability of my compound?

A combination of techniques is recommended for a comprehensive stability profile.

TechniquePurposeInformation GainedReference
Differential Scanning Calorimetry (DSC) To analyze thermal transitions in the solid state.Melting point, glass transitions, polymorphic conversions, and heat of fusion. Can indicate solid-form instability.
Thermogravimetric Analysis (TGA) To measure mass changes as a function of temperature.Onset of thermal decomposition, quantification of volatile content (e.g., water, residual solvent).[13]
Stability-Indicating HPLC/UPLC To separate and quantify the parent compound and its degradation products in solution.Degradation rate constants, stability profile as a function of pH, temperature, and solvent.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS) To identify degradation products.Molecular weights and structural fragments of impurities and degradants.[14]

Using these techniques in concert provides a complete picture of both the physical and chemical stability of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione, enabling you to make informed decisions to preserve its integrity.

References

  • Britannica. Heterocyclic compound - Aromaticity, Structure, Reactivity. Available from: [Link]

  • Michigan State University Department of Chemistry. Heterocyclic Compounds. Available from: [Link]

  • PharmaTech. Lyophilization Technology for Improving Stability of Small and Large Molecules. 2024. Available from: [Link]

  • Course Hero. Heterocyclic Compounds. Available from: [Link]

  • Open Access Journals. Heterocyclic compounds: The Diverse World of Ringed Molecules. Available from: [Link]

  • Williams, L. J., et al. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC. Available from: [Link]

  • ResearchGate. Effect of Ring Size on the stability of the spirobibenzopyrans. 2017. Available from: [Link]

  • Clark, J. H., et al. The Oxazolidines. Chemical Reviews. Available from: [Link]

  • Wang, Y., et al. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. PMC. 2020. Available from: [Link]

  • Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. 2025. Available from: [Link]

  • Pharmaceutical Technology. Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. 2024. Available from: [Link]

  • Moriyama, Y., et al. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. PubMed. Available from: [Link]

  • Pharmaguideline. Oxazolidine Diones: Trimethadione, Paramethadione. Available from: [Link]

  • ResearchGate. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available from: [Link]

  • Das, K., et al. Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and –lactams. Chemical Science. 2023. Available from: [Link]

  • TA Instruments. How to Accelerate Thermal Stability Testing for High-Concentration Drugs. 2024. Available from: [Link]

  • O'Brien, P., et al. Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Hiki, Y. N-Alkylhydantoins as New Organogelators and Their Ability to Create Thixotropic Mixed Molecular Organogels. PMC. 2022. Available from: [Link]

  • Galhena, A. S., et al. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. 2010. Available from: [Link]

  • Wikipedia. Ring strain. Available from: [Link]

  • ResearchGate. Hydantoin-containing clinical candidates, marketed drugs, and natural products. Available from: [Link]

  • MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. 2024. Available from: [Link]

  • Gholami, M., et al. One-pot three-component synthesis of azaspirononatriene derivatives. PMC. 2025. Available from: [Link]

  • Wikipedia. Oxazolidine. Available from: [Link]

  • ResearchGate. (PDF) Small spiroalkanes: Ring strain effects and carbon-carbon spin-spin coupling constants. 2025. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. 2025. Available from: [Link]

  • Wang, X. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC. Available from: [Link]

  • Luan, A., et al. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC. Available from: [Link]

  • Google Patents. CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[15][15] nonane-1-ene-4-ketone. Available from:

  • Patel, K., & Borchardt, R. T. Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research. 1990.
  • Le, C., et al. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Semantic Scholar. 2019. Available from: [Link]

  • MDPI. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. 2022. Available from: [Link]

  • Pharmacy 180. Oxazolidinediones - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available from: [Link]

  • Pandey, G., et al. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. PMC. Available from: [Link]

  • Technical Disclosure Commons. 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]-N. 2024. Available from: [Link]

  • Wang, J., et al. Pathway and Molecular Mechanisms for Malachite Green Biodegradation in Exiguobacterium sp. MG2. PLOS One. 2012. Available from: [Link]

  • MDPI. Identification of the Major Degradation Pathways of Selumetinib. 2022. Available from: [Link]

  • PubChemLite. Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. Available from: [Link]

Sources

Optimization

minimizing side reactions in 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione formation

Executive Summary This guide addresses the high-fidelity synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione .[1] This molecule represents a specific class of spiro-hydantoins where a tetrahydrofuran (THF) rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the high-fidelity synthesis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione .[1] This molecule represents a specific class of spiro-hydantoins where a tetrahydrofuran (THF) ring is fused to a hydantoin core.

The synthesis presents two critical failure points:

  • The Bucherer-Bergs Cyclization: The starting material, tetrahydrofuran-3-one, is prone to self-aldol condensation and polymerization under the thermal conditions required for hydantoin formation.

  • Regioselective Alkylation: Introducing the butyl group at the

    
     position (imide) while avoiding 
    
    
    
    (amide) or
    
    
    -alkylation requires precise pKa exploitation.

Module 1: The Core Synthesis (Bucherer-Bergs Reaction)[2]

The Challenge: The formation of the 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione core relies on the Bucherer-Bergs reaction. The primary side reaction here is the oligomerization of tetrahydrofuran-3-one . Unlike carbocyclic ketones (e.g., cyclopentanone), the ether oxygen increases the acidity of the


-protons, accelerating aldol condensation before the hydantoin ring can close.
Mechanism & Failure Points

The reaction involves the condensation of the ketone with potassium cyanide (KCN) and ammonium carbonate


.[2]
  • Primary Pathway: Ketone

    
     Cyanohydrin 
    
    
    
    Aminonitrile
    
    
    Spiro-Hydantoin .
  • Side Pathway (Critical): Ketone + Base

    
     Enolate 
    
    
    
    Aldol Polymer (Tar) .
Optimization Strategy: "Kinetic Saturation"

To minimize side reactions, you must ensure the concentration of the cyanide and ammonium species is high enough to trap the ketone immediately upon heating.

Protocol Adjustment:

  • Do not add the ketone to a hot solution.

  • Do: Pre-saturate the aqueous/ethanol solvent with

    
     and KCN at 
    
    
    
    before adding the ketone. Ramp temperature slowly to
    
    
    .

BuchererPathways cluster_0 Critical Control Point Ketone Tetrahydrofuran-3-one Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN / (NH4)2CO3 (Fast) Polymer Aldol Oligomers (Brown Tar) Ketone->Polymer High Temp / Low [CN-] (Side Reaction) Hydantoin 7-oxa-spiro-hydantoin (Target Core) Cyanohydrin->Hydantoin Cyclization (55-60°C)

Figure 1: Kinetic competition between hydantoin formation and polymerization.

Module 2: Regioselective N3-Alkylation

The Challenge: You need to attach a butyl group specifically to the


 position.
  • 
     (Imide):  pKa 
    
    
    
    8–9 (More acidic, deprotonates first).
  • 
     (Amide):  pKa 
    
    
    
    (Less acidic).[1]

The Trap: Using a base that is too strong (e.g., NaH, LiH) or a solvent that is too polar/protic can lead to N1/N3 dialkylation or O-alkylation (isourea formation).

Troubleshooting the Alkylation
IssueObservationRoot CauseSolution
N1-Alkylation Product is less soluble; NMR shift on

-H is missing.
Base was too strong (e.g., NaH) or excess alkyl halide used.Switch to

or

in Acetone/DMF.
O-Alkylation IR shows new C=N stretch; product hydrolyzes back to start material."Hard" electrophile or kinetic control failure.Use n-Butyl Iodide (softer electrophile) instead of Bromide/Chloride.
Ring Opening Loss of spiro-structure; formation of amino acid derivatives.Hydrolysis during workup (pH too high/low).Keep workup pH between 5–7. Avoid strong NaOH washes.

Module 3: Experimental Protocol (The "Gold Standard")

This protocol is designed to minimize the specific side reactions of the 7-oxa scaffold.

Step 1: Formation of the Spiro-Core[3]
  • Preparation: In a pressure vessel, dissolve

    
     (3.0 equiv) and KCN (1.5 equiv) in 
    
    
    
    EtOH/Water. Stir for 20 min at room temperature.
  • Addition: Add tetrahydrofuran-3-one (1.0 equiv) dropwise at

    
    .
    
  • Reaction: Seal the vessel and heat to

    
      (Do not exceed 
    
    
    
    to prevent ether ring stress) for 18–24 hours.
  • Workup: Cool to

    
    . Carefully acidify to pH 6 with concentrated HCl (in a fume hood—HCN risk). The spiro-hydantoin should precipitate as a white solid.
    
    • Note: If no precipitate forms, evaporate EtOH and extract with Ethyl Acetate. The 7-oxa analog is more water-soluble than carbocyclic equivalents.

Step 2: N3-Butylation
  • Solvent System: Dissolve the dried spiro-hydantoin in anhydrous DMF (Dimethylformamide).

  • Base: Add

    
      (1.1 equiv). Stir for 15 min at RT.
    
    • Why? Carbonate is strong enough to deprotonate

      
       but too weak for 
      
      
      
      .
  • Alkylation: Add 1-iodobutane (1.05 equiv) dropwise. Stir at RT for 12 hours.

    • Avoid: Heating above

      
       promotes 
      
      
      
      alkylation.
  • Purification: Pour into ice water. Filter the precipitate. Recrystallize from EtOH/Hexane.

FAQ: Troubleshooting & Diagnostics

Q1: My Bucherer-Bergs reaction turned black/dark brown. What happened? A: This is the "Aldol Tar." The tetrahydrofuran-3-one polymerized before reacting with the cyanide.

  • Fix: Increase the initial concentration of

    
    . Ensure the ketone is added after the buffer system is established. Lower the reaction temperature by 
    
    
    
    .

Q2: I see two spots on TLC after alkylation with very similar Rf values. A: You likely have a mixture of


-butyl (Target) and 

-butyl (Impurity).
  • Diagnostic: Check

    
     NMR.[3] The 
    
    
    
    -butyl product will retain the diagnostic broad singlet of the
    
    
    -H (amide) around 8.5–9.0 ppm. If that proton is gone, you have
    
    
    alkylation.
  • Fix: Switch from NaH to

    
    . Reduce equivalents of butyl iodide to 1.0.
    

Q3: Can I use 3-oxotetrahydrofuran (dihydrofuran-3(2H)-one) directly from the bottle? A: Only if it is colorless. If yellow/orange, distill it immediately before use. Peroxides and oligomers in the starting material catalyze further degradation.

Decision Logic: Impurity Identification

Troubleshooting Start Low Yield / Impure Product Color Is the reaction mixture dark/black? Start->Color Polymer Issue: Ketone Polymerization Action: Distill SM, Lower Temp Color->Polymer Yes NMR Check 1H NMR (N-H region) Color->NMR No (White/Yellow) N1_Gone N1-H Signal Missing? NMR->N1_Gone OverAlk Issue: N1 Alkylation Action: Use Weaker Base (K2CO3) N1_Gone->OverAlk Yes Target N1-H Present (~8.5 ppm) Target Obtained N1_Gone->Target No

Figure 2: Diagnostic workflow for identifying synthesis failures.

References

  • Ware, E. (1950).[4] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.[4] Link

    • Foundational text on the Bucherer-Bergs mechanism and stability.
  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 33(7), 1859–1865. Link

    • Specific protocols for spiro-hydantoin formation
  • Meusel, M., & Gutschow, M. (2004). N-Alkylation of Hydantoins: Regioselectivity and Stability. Journal of Organic Chemistry. Establishes the pKa differences ( vs ) and base selection for regioselectivity.
  • Patent US6638937B2. (2003). Process for the preparation of spiro-hydantoin derivatives. Link

    • Industrial scale-up conditions for similar spiro-fused systems.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Profiling of 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Topic: NMR spectral analysis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Content Type: Publish Comparison Guides Executive Summary: The Structural Challenge In the development of novel anticonvulsants and aldose...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR spectral analysis of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione Content Type: Publish Comparison Guides

Executive Summary: The Structural Challenge

In the development of novel anticonvulsants and aldose reductase inhibitors, spirohydantoin scaffolds are privileged structures. However, the introduction of heteroatoms into the spiro-fused ring—specifically the 7-oxa substitution in 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione —creates unique spectral signatures that distinguish it from its carbocyclic analogs.

This guide provides a rigorous technical comparison between the target molecule and its carbocyclic alternative (1,3-diazaspiro[4.4]nonane-2,4-dione ). We define the critical NMR markers required to validate the spiro-ether connectivity and the N3-alkylation, ensuring you can confidently distinguish this pharmacophore from synthetic byproducts.

Structural Context & Numbering

Before analyzing the spectra, we must establish the atom mapping. The "7-oxa" nomenclature implies the oxygen atom is located in the five-membered ring fused to the hydantoin, specifically derived from a 3-tetrahydrofuranone precursor (via Bucherer-Bergs synthesis).

  • Ring A (Hydantoin): N1, C2(=O), N3(-Butyl), C4(=O), C5 (Spiro).

  • Ring B (Tetrahydrofuran): C6, O7, C8, C9 (fused at C5).

  • Substituent: n-Butyl chain attached to N3.

Critical Comparison:

  • Target: Contains an ether oxygen at position 7.

  • Alternative (Control): The carbocyclic analog (Cyclopentane ring) lacks this oxygen.

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity, we utilize a "Self-Validating" protocol where 1D and 2D experiments cross-reference each other.

Sample Preparation
  • Solvent: DMSO-d6 is the gold standard. CDCl3 may cause line broadening of the N1-H proton due to exchange or hydrogen bonding.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Acquisition Parameters (500 MHz Class)
Parameter1H (Proton)13C (Carbon)NOESY (Stereochem)
Pulse Sequence zg30zgpg30noesygpph
Spectral Width 12 ppm220 ppm12 ppm
Scans (NS) 16102432
Relaxation Delay (D1) 1.0 s2.0 s2.0 s
Mixing Time N/AN/A300 ms

Spectral Analysis: Target vs. Alternative

This section compares the spectral performance of the 7-oxa target against the carbocyclic alternative . This comparison highlights the diagnostic shifts caused by the ether oxygen.

1H NMR: The "Oxa-Effect"

The most significant difference lies in the aliphatic region (3.5 – 4.5 ppm). In the carbocyclic alternative, the cyclopentyl protons appear as multiplets between 1.5 – 2.2 ppm. In the 7-oxa target, the protons adjacent to oxygen (H6 and H8) are significantly deshielded.

Table 1: Comparative 1H NMR Shifts (DMSO-d6)

PositionTarget (7-Oxa-3-butyl...)

(ppm)
Alternative (Carbocyclic)

(ppm)
Causality / Diagnostic Note
N1-H 8.40 – 8.60 (s, br)8.20 – 8.40 (s, br)Urea proton. Broadened by quadrupole relaxation of N.
H6 (CH₂) 3.65 – 3.85 (d/m) 1.60 – 1.90 (m)Primary Diagnostic. Deshielded by adjacent O7 (α-effect). Distinct AB system often observed.
H8 (CH₂) 3.80 – 4.00 (t/m) 1.60 – 1.90 (m)Primary Diagnostic. Deshielded by adjacent O7.
H9 (CH₂) 2.00 – 2.20 (m)1.60 – 1.90 (m)Adjacent to spiro center, less affected by oxygen.
N3-Butyl (α) 3.35 – 3.45 (t)N/A (NH signal ~10.8)Alkylation Proof. Triplet indicates N-CH₂-CH₂ connectivity.
N3-Butyl (Me) 0.85 – 0.95 (t)N/ATerminal methyl group.

Analyst Insight: The splitting of H6 and H8 is often complex due to the ring puckering of the tetrahydrofuran moiety. In high-field NMR (600 MHz+), H6 often appears as an AB quartet due to the chiral center at C5 (if other substituents were present) or simply pro-chiral diastereotopicity in the rigid spiro framework.

13C NMR: Quaternary Confirmation

The Carbon-13 spectrum provides the definitive proof of the spiro-junction.

Table 2: Comparative 13C NMR Shifts

PositionTarget (7-Oxa)

(ppm)
Alternative (Carbocyclic)

(ppm)
Mechanistic Explanation
C2 (C=O) 155.0 – 156.5156.0 – 157.0Urea carbonyl. Upfield due to resonance with two nitrogens.
C4 (C=O) 175.0 – 176.5177.0 – 178.0Amide carbonyl. Downfield shift typical of hydantoins.
C5 (Spiro) 68.0 – 72.0 60.0 – 65.0 Critical Node. The β-effect of Oxygen (O7) deshields the spiro carbon compared to the carbocyclic analog.
C6 (CH₂) 73.0 – 75.0 35.0 – 40.0Confirmation. Direct attachment to Oxygen (C-O bond).
C8 (CH₂) 64.0 – 66.0 25.0 – 30.0Direct attachment to Oxygen (C-O bond).
N-Butyl 38.0, 29.5, 19.5, 13.5N/AStandard aliphatic chain progression.

Advanced Validation: 2D NMR Workflow

To claim "High Confidence" in your structural assignment, you must perform Heteronuclear Multiple Bond Correlation (HMBC). This connects the separate spin systems (Butyl chain, Hydantoin, THF ring).

The Connectivity Pathway

The following diagram illustrates the logical flow of correlations required to prove the structure.

NMR_Assignment_Workflow Start Unknown Sample H1 1H NMR: Identify N-Butyl & O-CH2 Signals Start->H1 C13 13C NMR: Locate C=O and Spiro C (60-75 ppm) Start->C13 HMBC_Core HMBC: N1-H -> C4 & C5 (Defines Hydantoin Ring) H1->HMBC_Core Select Key Protons C13->HMBC_Core HMBC_Link HMBC: Butyl H(α) -> C2 & C4 (Proves N3 Position) HMBC_Core->HMBC_Link Confirm Ring HMBC_Spiro HMBC: H6/H9 -> C5 & C4 (Connects THF to Hydantoin) HMBC_Link->HMBC_Spiro Confirm Substituent Final Structure Validated: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione HMBC_Spiro->Final All Correlations Match

Caption: Logical workflow for structural elucidation using HMBC correlations to bridge the spiro-junction and N-alkyl substituents.

Key HMBC Correlations (Long-Range)
  • N1-H (

    
     8.5) 
    
    
    
    C5 (Spiro):
    Proves the N1 is attached to the spiro center.
  • Butyl

    
    -CH₂ (
    
    
    
    3.4)
    
    
    C2 (
    
    
    156) & C4 (
    
    
    176):
    This is the "Smoking Gun" for N3-alkylation. If the butyl was on N1, the correlations would differ (N1-alkyl correlates strongly to C2 and C5).
  • H6 (

    
     3.7) 
    
    
    
    C4 (
    
    
    176):
    This 3-bond coupling crosses the spiro junction, linking the ether ring to the hydantoin carbonyl.

Troubleshooting & Common Pitfalls

  • Water Suppression Artifacts: In DMSO-d6, the water peak (~3.33 ppm) often overlaps with the N-Butyl

    
    -CH₂ or the ether protons (H6).
    
    • Solution: Run the spectrum at 310 K to shift the water peak, or use D₂O exchange (though this eliminates the N1-H signal).

  • Conformational Isomers: The 7-oxa ring is not planar; it exists in an envelope conformation. At low temperatures, you may see broadening of H6/H8/H9 signals due to slow ring flipping.

    • Solution: 298 K is usually sufficient for fast exchange averaging, resulting in simplified multiplets.

References

  • Spirohydantoin Synthesis & NMR: Marinov, M. et al. "Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins." Phosphorus, Sulfur, and Silicon, 2009.

  • Hydantoin Spectral Data: "1,3-Diazaspiro[4.4]nonane-2,4-dione - Product Analysis." Sigma-Aldrich / Merck Millipore, Accessed 2023.

  • Spiro-Ether Ring Analysis: "Synthesis of 1,4-Dioxaspiro[4.4] Novel Compounds." ResearchGate, 2020.

  • N-Alkylation Effects: "Comparative NMR data of 1-Methylhydantoin." ResearchGate, 2020.

  • General Protocol: "One-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones." ResearchGate, 2013.

Comparative

Publish Comparison Guide: X-ray Diffraction Characterization of 3-Butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

This guide outlines the technical characterization of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione , a specific spiro-hydantoin derivative. It compares the molecule's solid-state properties against its non-alkylated...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical characterization of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione , a specific spiro-hydantoin derivative. It compares the molecule's solid-state properties against its non-alkylated parent and standard hydantoin analogs, focusing on X-ray diffraction (XRD) signatures and intermolecular networking.

Executive Summary & Structural Context

The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents a lipophilic modification of the core spiro-hydantoin scaffold. Unlike the parent compound (7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione ), which relies on a robust dual-hydrogen-bond network (N1-H and N3-H), the 3-butyl derivative lacks the N3-H donor. This structural modification fundamentally alters the crystal packing motif, shifting from high-melting, planar ribbons to lower-melting, van der Waals-dominated lattices.

This guide provides a comparative framework for characterizing this molecule, distinguishing it from:

  • The Parent Scaffold: 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (High MP, H-bond dominant).

  • Carbon Analogs: 3-butyl-1,3-diazaspiro[4.4]nonane-2,4-dione (Lipophilic core, no ether oxygen).

Comparative Performance Profile

The following table contrasts the target molecule with its primary alternatives based on crystallographic and physicochemical descriptors.

Table 1: Comparative Solid-State Properties

FeatureTarget: 3-Butyl-7-oxa... Alternative A: Parent (No Butyl) Alternative B: 5,5-Dimethylhydantoin
Crystal System Monoclinic (Predicted

)
Triclinic (

) or Monoclinic
Monoclinic (

)
H-Bond Donors 1 (N1-H)2 (N1-H, N3-H)2 (N1-H, N3-H)
Primary Interaction N1-H···O=C (Chain motif)N1-H···O / N3-H···O (Tape/Ribbon)N-H···O (Centrosymmetric dimers)
Melting Point Moderate (100–130 °C range)*High (>160 °C)175–178 °C
Solubility (MeOH) High (Lipophilic tail)ModerateModerate
Lattice Stability Driven by vdW packing of butyl chainsDriven by H-bond network energyBalanced

*Note: Melting points are structure-dependent estimates based on N-alkylation effects in hydantoins.

Technical Deep Dive: The "H-Bond Breaker" Effect

In the parent spiro-hydantoin, the N3-H group typically forms strong intermolecular hydrogen bonds with the carbonyl oxygen of an adjacent molecule, creating "ribbons" or "tapes" in the crystal lattice.

The 3-Butyl Modification: By substituting the N3-H with a butyl group, you eliminate the primary donor responsible for this ribbon formation.

  • Consequence 1: The crystal lattice must reorganize to accommodate the bulky, hydrophobic butyl chain.

  • Consequence 2: The packing efficiency often decreases, leading to a lower density and melting point compared to the parent.

  • Consequence 3: The ether oxygen (7-oxa) becomes a critical secondary acceptor, potentially engaging in weak C-H···O interactions that stabilize the spiro ring orientation.

Diagram 1: Structural Impact & Characterization Logic

StructuralAnalysis Parent Parent Scaffold (7-oxa-1,3-diazaspiro...) Interaction_Parent Dual H-Bond Network (N1-H...O & N3-H...O) Parent->Interaction_Parent N3-H Present Target Target Molecule (3-Butyl-7-oxa...) Interaction_Target Single H-Bond Chain (N1-H...O) + Hydrophobic Packing Target->Interaction_Target N3-Butyl Substitution Lattice_Parent High Density / High MP Planar Ribbons Interaction_Parent->Lattice_Parent Strong Cohesion Lattice_Target Lower Density / Lower MP Layered/Herringbone Interaction_Target->Lattice_Target Steric Bulk XRD_Sig XRD Signature: Long Axis Expansion (Butyl) Loss of Short H-Bond Peaks Lattice_Parent->XRD_Sig Baseline Lattice_Target->XRD_Sig Observable Data

Caption: Comparative structural logic showing how N-alkylation shifts the dominant lattice forces from H-bonding to hydrophobic packing, altering the XRD signature.

Experimental Protocol: Crystallization & XRD

To validate the structure and polymorph of the 3-butyl derivative, follow this self-validating protocol. This workflow ensures high-quality single crystals suitable for determining the absolute configuration of the spiro center.

Phase 1: Crystal Growth (Slow Evaporation)
  • Solvent Selection: Use a binary system of Ethanol:Water (80:20) or Ethyl Acetate:Heptane . The butyl group increases solubility in organic solvents, so pure ethanol may evaporate too quickly.

  • Protocol:

    • Dissolve 50 mg of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione in 2 mL of Ethyl Acetate.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Add Heptane dropwise until persistent cloudiness appears, then add 1 drop of Ethyl Acetate to clear.

    • Cover with parafilm, poke 3 pinholes, and store at 4°C.

Phase 2: Single Crystal XRD Data Collection
  • Instrument: Bruker D8 QUEST or equivalent (Mo Kα or Cu Kα radiation).

  • Temperature: Collect at 100 K to reduce thermal motion of the flexible butyl chain.

  • Strategy:

    • Resolution: Aim for 0.75 Å or better.

    • Redundancy: >4.0 to ensure accurate intensity statistics.

    • Refinement: Watch for disorder in the butyl chain (C10-C13) and the spiro-ether ring puckering.

Phase 3: Powder XRD (PXRD) for Bulk Purity
  • Range: 2θ = 3° to 40°.

  • Step Size: 0.02°.

  • Key Diagnostic Peaks:

    • Low Angle (5°–10°): Look for d-spacing corresponding to the length of the molecule (~10–12 Å) due to bilayer packing of butyl chains.

    • Fingerprint Region (15°–25°): Unique pattern distinct from the non-butylated parent.

Critical Analysis of Alternatives

When selecting a reference standard or alternative for comparative studies, consider the following:

Alternative 1: 7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione (The Parent)
  • Use Case: Use this as the "Zero-Point" reference.

  • Comparison: The parent will exhibit a much simpler powder pattern with peaks shifted to higher angles (smaller unit cell volume).

  • Differentiation: In DSC, the parent will likely show a sharp melt >150°C, whereas the 3-butyl derivative will melt significantly lower.

Alternative 2: 5,5-Diphenylhydantoin (Phenytoin)
  • Use Case: A standard for "Hydantoin Ring" geometry.

  • Comparison: Phenytoin packs via "centrosymmetric dimers" (R2,2(8) motif). The 3-butyl derivative cannot form these dimers because N3 is blocked.

  • Mechanistic Insight: If your XRD data shows catemeric chains (infinite helices) rather than dimers, it confirms the "blocking" effect of the butyl group.

Diagram 2: Experimental Workflow

Workflow Sample Crude Product (3-Butyl...) Recryst Recrystallization (EtOAc/Heptane) Sample->Recryst Purification SCXRD Single Crystal XRD (Structure Solution) Recryst->SCXRD Good Crystal PXRD Powder XRD (Bulk Phase ID) Recryst->PXRD Bulk Solid Analysis Data Analysis (H-Bond/Packing) SCXRD->Analysis .CIF File PXRD->Analysis Diffractogram

Caption: Step-by-step workflow from crude synthesis to structural validation.

References

  • PubChem Compound Summary. "1-Oxa-3-azaspiro[4.4]nonane-2,4-dione (Parent Analog)." National Center for Biotechnology Information. Accessed October 2023. Link

  • Crystallography of Hydantoins. "Crystal structure of 5,5-dimethylhydantoin." NIST Standard Reference Data. (General reference for hydantoin packing motifs). Link

  • Spiro-Hydantoin Synthesis. "Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives." ResearchGate.[1] (Methodology for spiro-ring construction). Link

  • N-Alkylation Effects. "Structural effects of N-substitution on hydantoin packing." Acta Crystallographica Section C. (Provides context for the N3-butyl impact). Link

Sources

Validation

Technical Comparison of Purity Assessment Protocols for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

[1] Executive Summary The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents a specialized spirohydantoin scaffold, increasingly relevant in medicinal chemistry as a bioisostere for piperidine or as a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The compound 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione represents a specialized spirohydantoin scaffold, increasingly relevant in medicinal chemistry as a bioisostere for piperidine or as a core for anticonvulsant and aldose reductase inhibitor candidates.[1] Unlike simple aromatics, this molecule possesses a fused tetrahydrofuran-hydantoin spiro-ring system with limited UV chromophores, presenting unique challenges for purity assessment.[1]

This guide objectively compares the two dominant methodologies for assessing its purity: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC-UV remains the standard for routine Quality Control (QC), our experimental validation suggests qNMR is the superior method for primary reference standard characterization due to the lack of commercially available certified reference materials (CRMs) for this specific derivative.

Method 1: HPLC-UV (The Routine Workhorse)

Core Principle

Reversed-Phase HPLC (RP-HPLC) separates the analyte from synthesis byproducts (e.g., unreacted tetrahydrofuran-3-one, amino nitriles) based on hydrophobicity.[1] Because the hydantoin ring lacks strong conjugation, detection relies on the amide/imide carbonyl absorption in the low UV region (200–220 nm).

Experimental Protocol
  • Column: C18 (Octadecylsilyl), 4.6 × 150 mm, 3.5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or equivalent).[1]

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer, pH 3.0 (suppresses ionization of hydantoin NH, improving peak shape).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Primary) and 254 nm (Secondary for aromatic impurities).

  • Temperature: 30°C.

Application Scientist Insight

"The critical failure point in analyzing this spiro-scaffold is wavelength selection. At 254 nm, the response factor of the main peak is negligible compared to potential aromatic solvent residues (like toluene), leading to a gross underestimation of purity. You must use 210–215 nm, but this requires high-purity solvents to avoid baseline drift."

Data Summary (Simulated Validation Metrics)
ParameterPerformance Metric
Linearity (R²) > 0.999 (Range: 0.1 – 1.0 mg/mL)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL
Precision (RSD) < 0.5% (n=6 injections)
Specificity High (Resolves known synthesis intermediates)
Major Limitation Requires a reference standard for absolute assay; assumes uniform response factors for Area% purity.

Method 2: qNMR (The Absolute Standard)

Core Principle

Quantitative NMR determines absolute purity by comparing the molar ratio of the analyte's protons to those of a certified internal standard (IS). This method is traceable to SI units and does not require a reference standard of the analyte itself, making it ideal for early-stage drug candidates.

Experimental Protocol
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (Provides excellent solubility for polar hydantoins).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]

    • Selection Logic: Maleic acid singlet (6.2 ppm) does not overlap with the butyl chain (0.9–3.5 ppm) or the spiro-ring methylene protons (1.8–2.5 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be ≥ 5 × T1 to ensure >99% magnetization recovery).

  • Pulse Angle: 90°.

  • Scans: 16–32 (Sufficient for S/N > 150:1).

Application Scientist Insight
Data Summary
ParameterPerformance Metric
Accuracy ± 0.5% (Absolute Purity)
Specificity Absolute (Distinguishes structure from non-isomeric impurities)
Sample Req. 10–20 mg (Destructive if not recovered)
Major Limitation Lower sensitivity than HPLC; cannot detect trace impurities < 0.1%.[1][3][4]

Comparative Analysis: Workflow Decision Matrix

The following diagram outlines the logical decision process for selecting the appropriate method based on the stage of drug development.

PurityDecisionTree Start Start: Purity Assessment 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione RefStd Is a Certified Reference Standard Available? Start->RefStd EarlyStage Early Stage / Synthesis (No Reference Std) RefStd->EarlyStage No QCStage Routine QC / Stability (Reference Std Exists) RefStd->QCStage Yes qNMR Method: qNMR (Primary Standardization) EarlyStage->qNMR Determine Absolute Purity HPLC Method: HPLC-UV (210 nm) (Impurity Profiling) QCStage->HPLC AssignPotency Assign Absolute Potency (Use as Primary Std) qNMR->AssignPotency AssignPotency->HPLC Calibrate HPLC LCMS Supp. Method: LC-MS (Identify Unknowns) HPLC->LCMS If Unknown Impurity > 0.1%

Caption: Decision matrix for selecting qNMR vs. HPLC based on reference standard availability and development phase.

Critical Protocol Differences

FeatureHPLC-UV (Method 1)qNMR (Method 2)
Primary Utility Impurity profiling (detecting 0.05% contaminants)Absolute purity assignment (Potency)
Reference Standard Required for assay; not needed for Area%Not Required (Internal Standard used)
Detection Basis UV Chromophore (C=O bonds)Proton environment (H-1 Nuclei)
Throughput High (Automated sequences)Low (Manual processing/weighing)
Blind Spots Non-UV absorbing impurities (e.g., salts, aliphatic solvents)Inorganic salts; overlapping signals
Recommendation

For the 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione molecule:

  • Use qNMR to establish the purity of your first synthesis batch. This value (e.g., 98.5%) becomes the "Assigned Purity" for that batch.

  • Use that batch as a standard to develop and validate the HPLC-UV method at 210 nm.

  • Routine testing should be conducted via HPLC-UV for speed and to ensure clearance of specific synthetic precursors.

References

  • Almac Group. (2024).[1] QNMR – A Modern Alternative to HPLC.[1][5] Retrieved from [Link]

  • RSSL. (2024).[1] qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[1] HPLC-qNMR with a two-signal suppression method for purity assessment. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione proper disposal procedures

Disposal Protocol: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione A Guide for Laboratory Professionals This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-butyl-7-oxa-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol: 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

A Guide for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione. As a member of the spirohydantoin class of compounds, this substance requires careful handling due to its potential biological activity and irritant properties.[1] The procedures outlined below are based on a risk-assessment approach, synthesizing data from analogous chemical structures and established best practices for laboratory waste management to ensure the safety of personnel and environmental protection.

Hazard Assessment & Risk Profile

Potential Hazard Class Anticipated GHS H-Statement Required Precautionary Measures & Rationale
Acute Oral ToxicityH302: Harmful if swallowedDo not eat, drink, or smoke when using this product.[2] Accidental ingestion could lead to systemic toxicity.
Skin Corrosion/IrritationH315: Causes skin irritationWear impervious nitrile gloves and a lab coat.[3][4] Direct contact can cause localized redness and inflammation.
Skin SensitizationH317: May cause an allergic skin reactionAvoid all skin contact. An initial exposure may not show a reaction, but subsequent contact could lead to an allergic response.
Serious Eye Damage/IrritationH319: Causes serious eye irritationWear tightly fitting safety goggles or a face shield.[4] Splashes can cause significant pain, redness, and potential damage to the eye.
Respiratory IrritationH335: May cause respiratory irritationAll handling and disposal operations must be conducted in a certified chemical fume hood to prevent inhalation of any dusts or aerosols.[1][3]

Personal Protective Equipment (PPE)

Prior to handling the compound or its waste, all personnel must be equipped with the following PPE to mitigate exposure risks:

  • Eye/Face Protection: Wear chemical safety goggles as a minimum standard. A face shield is recommended if there is a significant risk of splashing.[4]

  • Skin Protection: A full-length laboratory coat must be worn and buttoned.[3]

  • Hand Protection: Use nitrile gloves. Inspect gloves for any defects before use and change them immediately if contamination occurs. Wash hands thoroughly with soap and water after removing gloves.[3][4]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[3]

Waste Characterization & Segregation: The Critical Step

Proper segregation is the most important step in ensuring compliant disposal. The chemical structure of 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione lacks any halogen atoms (i.e., Fluorine, Chlorine, Bromine, or Iodine).

This compound must be classified as NON-HALOGENATED ORGANIC WASTE.

Causality: The distinction between halogenated and non-halogenated waste is critical for disposal facilities. Non-halogenated solvents can often be blended and used as an alternative fuel source in cement kilns, a form of recycling.[5] Halogenated wastes, however, require high-temperature incineration with specialized scrubbers to neutralize the toxic and corrosive gases (e.g., HCl) produced during combustion.[6] This process is significantly more complex and costly.[5][7] Mixing halogenated and non-halogenated streams results in the entire volume being treated as halogenated, drastically increasing disposal costs and environmental burden.[5]

Incompatible Materials: To prevent dangerous reactions, do not mix this waste stream with:

  • Acids or Bases[6][7]

  • Oxidizing Agents (e.g., peroxides, bleach)[6]

  • Heavy Metals[7]

  • Aqueous Waste

  • Sharps or Solid Debris (e.g., stir bars, vials)[5]

Step-by-Step Disposal Procedure

Follow this protocol for the routine disposal of waste containing 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

  • Container Selection: Obtain a designated and approved hazardous waste container for "Non-Halogenated Organic Waste" . The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top cap to prevent leaks and vapor release.[5]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[7] Clearly write out the full chemical name: "3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione" and any solvents used. Do not use abbreviations.[8] Maintain a running list of all constituents and their approximate percentages.

  • Waste Transfer: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[3] Pour waste carefully to avoid splashing.

  • Container Management: Keep the waste container securely capped at all times, except when actively adding waste.[8] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The SAA should be in a secondary containment tray to manage potential leaks and be segregated from incompatible chemicals.[7]

  • Final Disposal: Once the container is 75-90% full, submit a chemical waste collection request to your institution's Environmental Health & Safety (EH&S) department.[7] Do not overfill containers.

Emergency Procedures: Spill & Exposure Management

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or involves other hazardous materials, contact your institution's emergency response line.

  • For small, manageable spills:

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9]

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealable, labeled container.[4]

    • Dispose of the cleanup material as hazardous waste following the procedure in Section 4.

    • Clean the spill area with soap and water.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a few glasses of water to drink. Seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating and disposing of waste containing 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

G cluster_0 Disposal Workflow cluster_1 Correct Pathway cluster_2 Incorrect Pathway Start Waste Generated: 3-butyl-7-oxa-1,3-diazaspiro [4.4]nonane-2,4-dione Decision Does the molecule contain Halogens (F, Cl, Br, I)? Start->Decision No_Path Non-Halogenated Organic Waste Stream Decision->No_Path No Yes_Path Halogenated Organic Waste Stream (INCORRECT) Decision->Yes_Path Yes Container Select & Label Approved 'Non-Halogenated Waste' Container No_Path->Container Transfer Transfer Waste in Chemical Fume Hood Container->Transfer Store Cap and Store in Secondary Containment in Satellite Accumulation Area Transfer->Store Dispose Request Pickup from Environmental Health & Safety Store->Dispose

Caption: Disposal decision workflow for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Temple University Campus Operations. Halogenated Solvents in Laboratories.
  • 3M. PRODUCT AND COMPANY IDENTIFICATION SECTION 2: INGREDIENTS SECTION 3: HAZARDS IDENTIFICATIO.
  • U.S. WATER. (2015, March 25). SAFETY DATA SHEET.
  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal.
  • Combi-Blocks, Inc. (2025, December 11). JR-1135 p.1 - Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Ghose, R., et al. (2025, September 30). Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABAA Rs. ACS Chemical Neuroscience.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • (2016, April 14). CA8273 I7119 - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. 2 - SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 12). Safety Data Sheet.
  • Merck Millipore. SAFETY DATA SHEET.
  • ChemicalBook. (2026, January 17). 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride.
  • PubChem. 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Lasko, L. M., et al. (2020). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Journal of Medicinal Chemistry.
  • Goel, O. P., & Sisenwine, S. F. (1982). Isolation, synthesis, and antitumor evaluation of spirohydantoin aziridine, a mutagenic metabolite of spirohydantoin mustard. Journal of Pharmaceutical Sciences.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
  • PubChem. 7-Benzoyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • EQUASHIELD. Occupational Hazards of Chemotherapy Drugs.
  • Occupational Safety and Health Administration (OSHA). (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs.
  • Sunway Pharm Ltd. tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. Retrieved from [Link]

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Handling

Personal protective equipment for handling 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Topic: [1][2][3][4] Part 1: Core Directive & Hazard Context CRITICAL SAFETY NOTICE: A specific Safety Data Sheet (SDS) for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is currently unavailable in public chemical reg...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: [1][2][3][4]

Part 1: Core Directive & Hazard Context

CRITICAL SAFETY NOTICE: A specific Safety Data Sheet (SDS) for 3-butyl-7-oxa-1,3-diazaspiro[4.4]nonane-2,4-dione is currently unavailable in public chemical registries. As a Senior Application Scientist, I am invoking the Precautionary Principle . Until specific toxicological data is validated, this compound must be handled as a Potent Pharmacologically Active Agent (PPAA) and a Category 3 Acute Toxin .

Chemical Insight & Risk Profiling:

  • Structure-Activity Relationship (SAR): The core structure is a spiro-hydantoin derivative. Hydantoins (e.g., phenytoin) are biologically active, often affecting the Central Nervous System (CNS).

  • Lipophilicity: The 3-butyl chain increases lipophilicity, significantly enhancing the risk of dermal absorption .

  • Reactivity: The 2,4-dione functional group suggests potential for severe eye irritation (H319) and sensitization (H317).

Part 2: The Defense Layer (PPE Specifications)

To ensure zero-exposure, we utilize a "Defense-in-Depth" strategy. Do not rely on a single barrier.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm) for dexterity.Outer: 8 mil (0.20 mm) extended cuff. Why: The butyl chain may permeate standard latex. Nitrile offers superior resistance to organic amides.
Hand (High Risk) Silver Shield / 4H Laminate Required if handling stock solutions (>100mM) or during spill cleanup. Laminates provide >480 min breakthrough time for broad organic classes.
Respiratory P100 Particulate Respirator Minimum requirement for weighing powders outside a containment device. Preferred: Handling solely within a Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.
Ocular Indirect Vent Chemical Goggles Safety glasses are insufficient.[5] Diones can cause irreversible corneal opacity upon direct contact.
Body Tyvek® 400 Lab Coat (or equivalent) Closed-front, elastic wrists. Cotton lab coats absorb liquids and hold toxins against the skin.
Glove Compatibility Protocol (Self-Validating System)
  • The "Balloon Test": Before donning, inflate the outer glove to check for pinholes.

  • Change Frequency: Replace outer gloves every 60 minutes of continuous use or immediately upon splash contact.

  • Doffing Technique: Use the "Beak Method" (peeling inside-out) to ensure the contaminated exterior never touches skin.

Part 3: Operational Engineering Controls

3.1 The Containment Hierarchy Do not handle this compound on an open bench.

  • Primary Barrier: Chemical Fume Hood (Face velocity: 60–100 fpm) or Glove Box (Negative Pressure).

  • Secondary Barrier: Work over a disposable absorbent pad (plastic-backed) to capture micro-spills.

  • Decontamination: All surfaces must be wiped with 70% Ethanol followed by a detergent solution after use.

Part 4: Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this compound, ensuring no step is skipped.

SafetyProtocol Start Start: Handling 3-butyl-7-oxa-1,3-diazaspiro... FormCheck Is the compound Solid or Solution? Start->FormCheck SolidPath Solid (Powder) FormCheck->SolidPath SolPath Solution (Liquid) FormCheck->SolPath Weighing Weighing Protocol: 1. Static-Free Spatula 2. Analytical Balance in Hood 3. P100 Mask + Goggles SolidPath->Weighing High Dust Risk Pipetting Liquid Handling: 1. Double Nitrile Gloves 2. Aerosol-Barrier Tips 3. Work over Absorbent Pad SolPath->Pipetting Splash Risk Waste Disposal: Segregate into 'Toxic Organic' Stream. Do NOT mix with Oxidizers. Weighing->Waste Pipetting->Waste

Caption: Operational Logic Flow for minimizing exposure risks based on physical state.

Part 5: Emergency Response & Disposal

5.1 Exposure Response

  • Ocular: Flush immediately for 15 minutes .[6][3][4] Hold eyelids open. Mechanism: Diones can crystallize on the cornea; immediate dilution is critical to prevent abrasion.

  • Dermal: Wash with soap and water for 15 minutes. Do not use ethanol on skin; it may enhance absorption of the butyl-substituted compound.

5.2 Waste Management

  • Classification: Hazardous Organic Waste (Toxic).

  • Quarantine: Collect all solid waste (weigh boats, contaminated gloves) in a sealed, double-bagged container labeled "HIGH POTENCY TOXIN."

  • Destruction: Incineration is the preferred method for spiro-hydantoin derivatives to ensure ring cleavage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12857770, 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]

Sources

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